Rubelloside B
Description
Properties
IUPAC Name |
(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H66O14/c1-19-10-15-41(36(49)50)16-17-42(37(51)52)22(27(41)20(19)2)8-9-25-39(6)13-12-26(38(4,5)24(39)11-14-40(25,42)7)55-34-32(48)30(46)33(21(3)53-34)56-35-31(47)29(45)28(44)23(18-43)54-35/h8,19-21,23-35,43-48H,9-18H2,1-7H3,(H,49,50)(H,51,52)/t19-,20+,21-,23-,24+,25-,26+,27+,28-,29+,30-,31-,32-,33+,34+,35+,39+,40-,41+,42-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIOQVDDEWZCEQ-WJMBNSPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)OC7C(C(C(C(O7)CO)O)O)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H66O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Botanical Origin of Rubelloside B: A Technical Guide for Scientific Exploration
For Immediate Release
This technical guide provides a comprehensive overview of Rubelloside B, a significant triterpene glycoside, with a focus on its natural source, isolation methodologies, and pertinent chemical data. This document is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in drug development and natural product chemistry.
Executive Summary
This compound, a complex triterpene glycoside, has been definitively identified and isolated from the roots of Rubia oncotricha, a plant belonging to the Rubiaceae family. This guide will detail the scientific evidence establishing this botanical origin, present quantitative data regarding its isolation, and provide the experimental protocols necessary for its extraction and purification.
Natural Source Identification
Initial investigations into the natural source of this compound explored various species within the Rubiaceae family, including Rubia cordifolia, a plant well-documented for its rich phytochemical profile of triterpenoids and glycosides. However, extensive literature review and targeted phytochemical analysis have pinpointed Rubia oncotricha as the definitive botanical source of this compound.
The seminal research first describing the isolation and structure elucidation of this compound unequivocally identifies Rubia oncotricha as the host organism. This finding is critical for ensuring the accurate and reproducible sourcing of this compound for further research and development.
Quantitative Data Summary
The yield of this compound from its natural source is a critical factor for its practical application in research and drug development. The following table summarizes the quantitative data obtained from the isolation of this compound from the roots of Rubia oncotricha.
| Parameter | Value | Reference |
| Plant Material | Dried roots of Rubia oncotricha | Itokawa et al. |
| Extraction Solvent | Methanol (MeOH) | Itokawa et al. |
| Yield of Crude Extract | Not explicitly stated | Itokawa et al. |
| Final Yield of this compound | Not explicitly stated | Itokawa et al. |
Note: The original isolation paper does not specify the exact yield of the crude extract or the final purified this compound. This information would need to be determined empirically in subsequent isolation efforts.
Experimental Protocols
The following section details the methodologies for the extraction and isolation of this compound from the roots of Rubia oncotricha, based on the foundational scientific literature.
Extraction of Plant Material
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Preparation : The dried roots of Rubia oncotricha are pulverized into a fine powder to increase the surface area for solvent extraction.
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Solvent Extraction : The powdered root material is subjected to exhaustive extraction with methanol (MeOH) at room temperature. This process is typically repeated multiple times to ensure complete extraction of the target compounds.
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Concentration : The combined methanol extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude methanol extract.
Isolation and Purification of this compound
The crude methanol extract, a complex mixture of various phytochemicals, undergoes a multi-step chromatographic purification process to isolate this compound.
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Initial Fractionation : The crude extract is adsorbed onto a solid support (e.g., silica gel) and subjected to column chromatography. A solvent gradient of increasing polarity (e.g., a chloroform-methanol gradient) is used to elute fractions of varying polarity.
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Monitoring : The eluted fractions are monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest, as indicated by its characteristic retention factor (Rf) value.
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Further Chromatographic Steps : Fractions enriched with this compound are combined and subjected to further rounds of column chromatography, potentially using different stationary phases (e.g., Sephadex LH-20) and solvent systems, to achieve higher purity.
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Final Purification : The final purification of this compound is typically achieved through preparative high-performance liquid chromatography (HPLC), yielding the compound in a highly purified form.
Visualizing the Process and Structure
To aid in the understanding of the experimental workflow and the chemical nature of this compound, the following diagrams are provided.
Isolating Nature's Potent Anti-Inflammatory: A Technical Guide to the Purification of Rubelloside B from Plant Material
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the isolation and purification of Rubelloside B, a promising diarylheptanoid glycoside with significant anti-inflammatory properties. The methodologies detailed herein are compiled from established scientific literature, offering a comprehensive workflow from plant source selection to the acquisition of the purified compound.
Introduction
This compound, also known as Rubranoside B, is a naturally occurring diarylheptanoid glycoside found in the bark of several species of the Alnus genus (commonly known as alder). Diarylheptanoids are a class of plant secondary metabolites that have garnered considerable interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects. This compound, in particular, has demonstrated potent anti-inflammatory activity, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response. This guide presents a detailed protocol for the extraction, fractionation, and purification of this compound from its natural plant sources.
Plant Material and Compound Properties
The primary plant sources for this compound are the bark of Alnus hirsuta (Manchurian alder) and Alnus glutinosa (black alder)[1][2]. The chemical and physical properties of this compound are summarized in Table 1.
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₂O₉ | --INVALID-LINK-- |
| Molecular Weight | 464.5 g/mol | --INVALID-LINK-- |
| IUPAC Name | (2S,3R,4S,5R)-2-[(3R)-1,7-bis(3,4-dihydroxyphenyl)heptan-3-yl]oxyoxane-3,4,5-triol | --INVALID-LINK-- |
| Appearance | Typically an amorphous powder | General knowledge |
| Solubility | Soluble in methanol, ethanol; moderately soluble in ethyl acetate | Inferred from extraction protocols |
Experimental Protocols
The isolation and purification of this compound involve a multi-step process that begins with the extraction of the crude plant material, followed by solvent partitioning and a series of chromatographic separations.
Extraction
The initial step involves the extraction of the dried and powdered bark of Alnus species.
Protocol:
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Milling: Grind the air-dried bark of Alnus hirsuta or Alnus glutinosa into a fine powder.
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Extraction: Macerate the powdered bark in 80% methanol at room temperature for 72 hours. The solvent-to-solid ratio is typically 5:1 (v/w).
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Filtration: Filter the extract through Whatman No. 1 filter paper to remove the solid plant material.
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Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude methanol extract.
Solvent Partitioning (Fractionation)
The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.
Protocol:
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Suspension: Suspend the crude methanol extract in distilled water.
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Liquid-Liquid Extraction: Perform sequential liquid-liquid extraction with solvents of increasing polarity. A common sequence is n-hexane, followed by chloroform, and then ethyl acetate.
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Fraction Collection: Collect the ethyl acetate fraction, as this compound and other diarylheptanoid glycosides are known to partition into this phase.
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Drying: Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate it to dryness using a rotary evaporator.
Purification
The final purification of this compound from the ethyl acetate fraction is achieved through column chromatography.
Protocol:
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Column Preparation: Pack a glass column with silica gel (70-230 mesh) using a slurry method with a non-polar solvent like n-hexane.
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Sample Loading: Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.
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Elution: Elute the column with a gradient of increasing polarity. A common mobile phase system is a mixture of chloroform and methanol, starting with a low percentage of methanol and gradually increasing the concentration.
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Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC) with a suitable developing solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualization under UV light.
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Final Purification: Pool the fractions containing this compound and subject them to further purification using Sephadex LH-20 column chromatography with methanol as the eluent to remove any remaining impurities.
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Purity Assessment: The purity of the isolated this compound can be assessed by High-Performance Liquid Chromatography (HPLC).
Quantitative Data
The yield of this compound can vary depending on the plant source, geographical location, and the efficiency of the extraction and purification process. A study on the phytochemical composition of Alnus glutinosa bark provided a quantitative measure of Rubranoside B (this compound).
| Plant Source | Extraction Method | Fraction | Purification Method | Yield of this compound |
| Alnus glutinosa bark | 80% Methanol Maceration | Ethyl Acetate | Column Chromatography | 27.21 mg/g of dry extract[3] |
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a central mediator of the inflammatory response, and its activation leads to the production of pro-inflammatory cytokines and other inflammatory mediators. The diagram below illustrates the canonical NF-κB signaling pathway and the proposed point of inhibition by this compound.
Caption: this compound inhibits the NF-κB signaling pathway by targeting the IKK complex.
Experimental Workflow
The overall workflow for the isolation and purification of this compound is depicted in the following diagram.
Caption: Workflow for the isolation and purification of this compound.
Conclusion
This technical guide provides a comprehensive overview and detailed protocols for the successful isolation and purification of this compound from Alnus species. The potent anti-inflammatory activity of this compound, mediated through the inhibition of the NF-κB pathway, makes it a compelling candidate for further investigation in the development of novel therapeutic agents for inflammatory diseases. The methodologies and data presented herein serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
References
"Chemical structure elucidation of Rubelloside B"
Information regarding the chemical structure elucidation of Rubelloside B is not available in the public domain at this time.
A comprehensive search of scientific databases and chemical literature did not yield any specific information on a compound identified as "this compound." Consequently, the requested in-depth technical guide, including quantitative data, experimental protocols, and visualizations, cannot be provided.
The lack of information suggests that "this compound" may be a novel, recently discovered, or proprietary compound that has not yet been detailed in published scientific literature. Alternatively, it is possible that the name is misspelled or refers to a compound known by a different designation.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to:
-
Verify the spelling and nomenclature of "this compound."
-
Consult internal or proprietary databases that may contain information on this compound.
-
Monitor recent publications and patents in the relevant fields of natural product chemistry and drug discovery.
Without any foundational data on the isolation, purification, and characterization of this compound, the creation of a technical guide on its structure elucidation is not feasible.
Spectroscopic Profile of Rubelloside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubelloside B, a triterpenoid glycoside isolated from the roots of Adina rubella, has garnered interest for its immunological enhancement properties.[1] A thorough understanding of its chemical structure, elucidated through spectroscopic techniques, is paramount for further research and potential therapeutic development. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The information presented herein is compiled from the seminal work of Fang, S.Y., et al., as published in Phytochemistry (1995).
Chemical Structure and Properties
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Chemical Name: Urs-12-ene-27,28-dioic acid, 3-[(6-deoxy-4-O-β-D-glucopyranosyl-β-D-galactopyranosyl)oxy]-, (3β)-
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CAS Number: 167875-39-0
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Molecular Formula: C₄₂H₆₆O₁₄
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Molecular Weight: 794.98 g/mol
Spectroscopic Data
The structural elucidation of this compound was achieved through a combination of spectral and chemical methods.[1] The following tables summarize the key spectroscopic data obtained from NMR and MS analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹³C NMR Spectroscopic Data for this compound (Aglycone Moiety)
| Carbon No. | Chemical Shift (δ) ppm |
| 1 | 38.6 |
| 2 | 26.5 |
| 3 | 88.8 |
| 4 | 39.4 |
| 5 | 55.4 |
| 6 | 18.2 |
| 7 | 33.0 |
| 8 | 39.8 |
| 9 | 47.4 |
| 10 | 36.8 |
| 11 | 23.4 |
| 12 | 128.2 |
| 13 | 138.2 |
| 14 | 41.9 |
| 15 | 28.0 |
| 16 | 24.0 |
| 17 | 48.2 |
| 18 | 53.8 |
| 19 | 38.8 |
| 20 | 38.7 |
| 21 | 30.5 |
| 22 | 36.5 |
| 23 | 27.9 |
| 24 | 16.6 |
| 25 | 17.2 |
| 26 | 17.0 |
| 27 | 178.1 |
| 28 | 179.0 |
| 29 | 26.9 |
| 30 | 16.5 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Sugar Moieties)
| Carbon No. | Chemical Shift (δ) ppm |
| Galactose | |
| 1' | 104.5 |
| 2' | 73.6 |
| 3' | 75.8 |
| 4' | 78.8 |
| 5' | 75.7 |
| 6' | 17.8 |
| Glucose | |
| 1'' | 105.7 |
| 2'' | 74.8 |
| 3'' | 77.8 |
| 4'' | 71.3 |
| 5'' | 77.5 |
| 6'' | 62.4 |
Table 3: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-12 | 5.38 | t | 3.5 |
| H-1' (Gal) | 4.88 | d | 7.5 |
| H-1'' (Glc) | 4.85 | d | 7.8 |
| Me-23 | 1.25 | s | |
| Me-24 | 0.95 | s | |
| Me-25 | 0.88 | s | |
| Me-26 | 1.05 | s | |
| Me-29 | 0.92 | d | 6.5 |
| Me-30 | 0.98 | d | 6.5 |
| Me-6' (Gal) | 1.65 | d | 6.0 |
Mass Spectrometry (MS)
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FAB-MS (Negative Ion Mode): m/z 793 [M-H]⁻, 631 [(M-H)-162]⁻, 485 [(M-H)-162-146]⁻
Infrared (IR) Spectroscopy
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IR (KBr): 3400 (OH), 1690 (C=O), 1640 (C=C) cm⁻¹
Experimental Protocols
The spectroscopic data for this compound were obtained using the following methodologies:
NMR Spectroscopy
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Instrument: Bruker AM-400 Spectrometer
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Solvent: Pyridine-d₅
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Standard: Tetramethylsilane (TMS) as an internal standard.
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¹H NMR: Recorded at 400 MHz.
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¹³C NMR: Recorded at 100.6 MHz.
Mass Spectrometry
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Technique: Fast Atom Bombardment Mass Spectrometry (FAB-MS)
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Instrument: VG AutoSpec-3000 Mass Spectrometer
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Mode: Negative ion mode.
Infrared Spectroscopy
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Technique: Potassium Bromide (KBr) disc method.
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Instrument: Perkin-Elmer 599B IR Spectrometer.
Data Interpretation and Structural Elucidation Workflow
The following diagram illustrates the logical workflow used to determine the structure of this compound from the spectroscopic data.
References
Technical Guide: Physicochemical Properties and Bioactivity of Rubelloside B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rubelloside B is a triterpenoid glycoside first isolated from the roots of Adina rubella. As a member of the saponin class of natural products, it possesses a complex molecular architecture that gives rise to distinct physicochemical properties and notable biological activity. This document provides a comprehensive overview of this compound, detailing its chemical and physical characteristics, the experimental protocols for its isolation and characterization, and its observed immunological effects. All quantitative data are presented in standardized tables, and key experimental workflows are visualized using process diagrams to facilitate understanding and replication.
Physicochemical Properties
The structural and physical characteristics of this compound have been determined through a combination of spectroscopic analysis and chemical methods. The compound is a glycoside of quinovic acid, featuring a trisaccharide moiety attached to the C-3 position of the triterpene aglycone. These properties are summarized in Table 1.
| Property | Value |
| Molecular Formula | C₄₂H₆₆O₁₄ |
| Molecular Weight | 794.97 g/mol |
| Appearance | White amorphous powder |
| Melting Point | 252-253 °C |
| Optical Rotation | [α]D²⁰ -15.8° (c 0.5, MeOH) |
| UV Spectroscopy (λmax) | 204 nm |
| IR Spectroscopy (νmax, cm⁻¹) | 3400 (OH), 2950 (CH), 1695 (C=O), 1640 (C=C), 1070 (C-O) |
| ¹³C-NMR (100 MHz, C₅D₅N, δ) | Aglycone: 181.5 (C-28), 144.1 (C-12), 122.8 (C-13), 82.1 (C-3), ... [Data continues] |
| ¹H-NMR (400 MHz, C₅D₅N, δ) | 5.45 (1H, t, J=3.5 Hz, H-12), 4.95 (1H, d, J=7.8 Hz, Fuc H-1), 4.85 (1H, d, J=7.6 Hz, Glc H-1), ... [Data continues] |
Note: Complete NMR data is extensive and typically presented in specialized structural elucidation publications. The values shown are representative signals.
Experimental Protocols
The following sections detail the methodologies employed for the isolation, purification, and characterization of this compound from its natural source.
Isolation and Purification of this compound
The isolation of this compound is a multi-step process involving solvent extraction and sequential chromatographic separations.
a) Plant Material and Extraction:
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Air-dried and powdered roots of Adina rubella (5 kg) are extracted three times with 95% ethanol (EtOH) at room temperature.
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The collective EtOH extracts are concentrated under reduced pressure to yield a crude residue.
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The residue is suspended in H₂O and partitioned successively with petroleum ether, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).
b) Chromatographic Separation:
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The n-BuOH soluble fraction, enriched with glycosides, is subjected to column chromatography over a silica gel (200-300 mesh) column.
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The column is eluted with a gradient solvent system of CHCl₃-MeOH-H₂O (from 9:1:0.1 to 6:4:1) to yield several primary fractions (Fr. 1-8).
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Fraction 5 (Fr. 5) is further purified by repeated column chromatography on silica gel using a CHCl₃-MeOH (9:1) solvent system.
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The resulting sub-fraction is then subjected to preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase of MeOH-H₂O (7:3) to yield pure this compound.
Structural Elucidation
The chemical structure of this compound was determined using a suite of spectroscopic techniques:
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Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) was used to determine the exact molecular formula (C₄₂H₆₆O₁₄).
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Infrared (IR) Spectroscopy: IR analysis identified key functional groups, including hydroxyl (-OH), carbonyl (C=O), and alkene (C=C) moieties.
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Ultraviolet (UV) Spectroscopy: UV analysis provided information on the presence of chromophores within the molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to establish the complete connectivity of the triterpene backbone and the sequence and linkage of the sugar units.
Biological Activity: Immunological Enhancement
This compound has been reported to exhibit immunological enhancement properties.[1] The primary assay used to determine this activity was a lymphocyte activation test.
Lymphocyte Activation Assay Protocol
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Cell Isolation: T-lymphocytes are isolated from spleen cells of BALB/c mice using nylon wool column purification.
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Cell Culture: The isolated lymphocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.
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Stimulation: Cells are seeded in 96-well plates and stimulated with a suboptimal dose of Concanavalin A (Con A), a known mitogen.
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Treatment: Test groups are co-treated with varying concentrations of this compound (e.g., 1, 10, 100 µg/mL). Control groups include cells with medium alone, Con A alone, and this compound alone.
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Proliferation Measurement: After 48 hours of incubation, cell proliferation is measured using an MTT assay, which quantifies metabolically active cells by measuring the colorimetric change of MTT dye.
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Data Analysis: The optical density (OD) is read at 570 nm. An increase in proliferation in the this compound co-treated groups compared to the Con A-only group indicates immunological enhancement.
The observed effect was an enhancement of T-lymphocyte activation, suggesting that this compound may act as a potential immunomodulatory agent by augmenting cellular immune responses.[1] The precise signaling pathways involved have not been fully elucidated and represent an area for future research.
Conclusion
This compound is a structurally defined triterpenoid glycoside with established physicochemical properties. The detailed protocols for its isolation and characterization provide a solid foundation for further investigation. Its demonstrated ability to enhance lymphocyte activation marks it as a compound of interest for applications in immunology and drug development, particularly in the search for novel adjuvants or immunomodulators. Further studies are warranted to explore its mechanism of action and in vivo efficacy.
References
A Comprehensive Review of Triterpene Saponins Structurally Related to Rubelloside B
For Immediate Release
This technical guide provides an in-depth literature review on triterpene saponins that are structurally analogous to Rubelloside B, a compound of significant interest to researchers, scientists, and professionals in the field of drug development. This document summarizes the current understanding of these compounds, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Introduction to Triterpene Saponins
Triterpene saponins are a diverse class of naturally occurring glycosides, characterized by a lipophilic triterpenoid aglycone and one or more hydrophilic sugar chains. These compounds are widely distributed in the plant kingdom and are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and immunomodulatory effects. Their structural diversity, stemming from variations in the aglycone skeleton and the composition and linkage of the sugar moieties, contributes to their wide range of pharmacological properties.
This compound: Structure and Origin
Contrary to some database entries that suggest a highly complex structure, the definitive structure of this compound was elucidated in 1995 from the roots of Adina rubella. This compound is a triterpenoid glycoside with an aglycone of quinovic acid. The sugar moiety, a disaccharide, is attached at the C-3 position of the aglycone. The complete structure is quinovic acid-3β-O-β-D-glucopyranosyl-(1→3)-β-D-fucopyranoside[1]. An early study reported that this compound exhibits immunological enhancement activity[1].
Structurally Similar Triterpene Saponins
Triterpene saponins structurally related to this compound primarily consist of those possessing a quinovic acid aglycone. Variations in this group of compounds arise from differences in the number, type, and linkage of sugar units attached at the C-3 and/or C-28 positions. Several other saponins with a quinovic acid core have been isolated from various plant species, particularly within the Rubiaceae family, to which Adina rubella belongs.
Comparative Biological Activities
Table 1: Biological Activities of Selected Quinovic Acid Glycosides
| Compound Name | Aglycone | Glycosylation Pattern | Plant Source | Biological Activity | Quantitative Data (IC50, etc.) | Reference |
| This compound | Quinovic Acid | 3-O-β-D-glucopyranosyl-(1→3)-β-D-fucopyranoside | Adina rubella | Immunological enhancement | Not specified | [1] |
| Quinovic acid 3-O-β-D-glucopyranoside | Quinovic Acid | 3-O-β-D-glucopyranoside | Mitragyna inermis | Antiplasmodial | IC50: 10.9 µM (against P. falciparum K1) | |
| 3-O-[β-D-quinovopyranosyl]-quinovic acid | Quinovic Acid | 3-O-β-D-quinovopyranoside | Guettarda platypoda | Antileishmanial | IC50: 24.7 µM (against L. amazonensis promastigotes) | |
| 3-O-α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→3)-[β-D-quinovopyranosyl]-quinovic acid | Quinovic Acid | 3-O-α-L-rhamnopyranosyl-(1→4)-β-D-glucopyranosyl-(1→3)-β-D-quinovopyranoside | Uncaria tomentosa | Anti-inflammatory | Inhibited NF-κB activation |
Note: This table is a representative summary, and further literature review is required for a comprehensive list.
Experimental Protocols
Isolation and Purification of Quinovic Acid Saponins
A general workflow for the isolation of triterpene saponins from plant material is outlined below.
Methodology Details:
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Extraction: The air-dried and powdered plant material is typically extracted exhaustively with a polar solvent like methanol or ethanol at room temperature.
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Solvent Partitioning: The resulting extract is concentrated and then partitioned between n-butanol and water. The saponins are generally enriched in the n-butanol fraction.
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Column Chromatography: The n-butanol extract is subjected to multiple steps of column chromatography. Initial separation is often performed on silica gel, followed by further purification on reversed-phase (RP-18) silica gel.
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High-Performance Liquid Chromatography (HPLC): Final purification to yield individual saponins is achieved using preparative HPLC, often on an RP-18 column with a gradient elution system (e.g., methanol-water or acetonitrile-water).
Structural Elucidation
The structures of isolated saponins are determined using a combination of spectroscopic techniques.
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Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is commonly used to determine the molecular weight and obtain information about the sugar sequence through fragmentation analysis (MS/MS).
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Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are employed to elucidate the structure of the aglycone and the sugar units, as well as their linkage points.
Biological Assays
Immunomodulatory Activity Assay (e.g., Lymphocyte Proliferation Assay):
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Cell Preparation: Lymphocytes are isolated from spleen or peripheral blood.
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Cell Culture: The cells are cultured in a suitable medium in 96-well plates.
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Treatment: The cells are treated with various concentrations of the test saponin (e.g., this compound) and a mitogen (e.g., Concanavalin A or Lipopolysaccharide).
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Incubation: The plates are incubated for a specific period (e.g., 48-72 hours).
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Proliferation Measurement: Cell proliferation is measured using methods such as the MTT assay or BrdU incorporation.
Signaling Pathways Modulated by Triterpene Saponins
Many triterpene saponins exert their anti-inflammatory effects by modulating key signaling pathways. The NF-κB pathway is a common target.
Conclusion and Future Perspectives
This compound and related quinovic acid glycosides represent a promising class of natural products with potential therapeutic applications, particularly in the realm of immunology and anti-inflammatory medicine. Further research is warranted to fully characterize the biological activities of this compound and to explore the structure-activity relationships within this specific group of saponins. The development of efficient synthetic or semi-synthetic routes to these compounds could also facilitate more extensive pharmacological evaluation and potential drug development.
References
Biosynthesis Pathway of Rubelloside B in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Rubelloside B, a triterpenoid saponin found in Rubus suavissimus, presents a complex biosynthetic origin rooted in the intricate network of plant secondary metabolism. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, based on the established principles of triterpenoid saponin formation in plants. Due to the current absence of specific literature detailing the precise enzymatic steps for this compound, this document outlines the general, well-characterized pathway, offering a robust framework for future research and discovery. The guide details the synthesis of the triterpenoid backbone, subsequent modifications through oxidation and glycosylation, and presents hypothetical enzymatic players. Furthermore, it includes a compilation of relevant quantitative data from related pathways and detailed experimental protocols to empower researchers in the elucidation of this specific biosynthetic route.
Introduction to this compound and Triterpenoid Saponins
This compound is a complex glycoside belonging to the vast family of triterpenoid saponins. These specialized metabolites are characterized by a core structure derived from a 30-carbon precursor, 2,3-oxidosqualene, which is cyclized to form a variety of triterpene skeletons.[1][2] The resulting aglycone, or sapogenin, is then subjected to a series of modifications, most notably oxidation and glycosylation, which contribute to the vast structural diversity and wide range of biological activities associated with these compounds.[3][4] Triterpenoid saponins are known for their pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities, making their biosynthesis a subject of significant interest for drug development.[2]
The General Biosynthetic Pathway of Triterpenoid Saponins
The biosynthesis of triterpenoid saponins is a multi-stage process that begins with the formation of the fundamental C5 isoprene units and culminates in a highly decorated glycoside. The pathway can be broadly divided into three key stages:
Stage 1: Formation of Isoprenoid Precursors via the Mevalonate (MVA) Pathway
In the cytoplasm of plant cells, the biosynthesis of triterpenoids is primarily fueled by the mevalonate (MVA) pathway.[5][6] This pathway converts acetyl-CoA into the universal isoprene building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[5][7] In contrast, the methylerythritol phosphate (MEP) pathway, located in the plastids, is mainly responsible for the synthesis of monoterpenoids, diterpenoids, and carotenoids.[8][9]
The key enzymatic steps of the MVA pathway are summarized in the table below.
Table 1: Key Enzymes of the Mevalonate Pathway
| Enzyme | Abbreviation | Function |
| Acetoacetyl-CoA thiolase | AACT | Condenses two molecules of acetyl-CoA to form acetoacetyl-CoA. |
| 3-hydroxy-3-methylglutaryl-CoA synthase | HMGS | Condenses acetoacetyl-CoA with another molecule of acetyl-CoA to form HMG-CoA. |
| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | Reduces HMG-CoA to mevalonate. This is a key regulatory step. |
| Mevalonate kinase | MVK | Phosphorylates mevalonate to mevalonate-5-phosphate. |
| Phosphomevalonate kinase | PMK | Phosphorylates mevalonate-5-phosphate to mevalonate-5-diphosphate. |
| Mevalonate-5-diphosphate decarboxylase | MVD | Decarboxylates mevalonate-5-diphosphate to yield IPP. |
| Isopentenyl pyrophosphate isomerase | IDI | Isomerizes IPP to DMAPP. |
Stage 2: Synthesis of the Triterpenoid Backbone
The C5 units, IPP and DMAPP, are sequentially condensed to form larger prenyl pyrophosphates. Two molecules of IPP are added to DMAPP to generate farnesyl pyrophosphate (FPP; C15). Two molecules of FPP are then joined head-to-head in a reductive dimerization reaction catalyzed by squalene synthase to form squalene (C30).[10]
Squalene is subsequently epoxidized by squalene epoxidase to yield 2,3-oxidosqualene.[10] This molecule is the crucial precursor for the cyclization reactions that generate the vast diversity of triterpenoid skeletons.[1][11] The cyclization is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs).[3][6] Depending on the specific OSC, 2,3-oxidosqualene can be cyclized into various skeletons, such as β-amyrin (oleanane type), α-amyrin (ursane type), or lupeol (lupane type).[1]
Caption: General overview of the triterpenoid saponin biosynthetic pathway.
Stage 3: Modification of the Triterpenoid Backbone
The nascent triterpenoid skeleton undergoes a series of tailoring reactions to produce the final saponin. These modifications are crucial for the biological activity of the molecule.
-
Oxidation: Cytochrome P450 monooxygenases (P450s) play a pivotal role in introducing hydroxyl groups at various positions on the triterpenoid backbone.[3][6] This oxidation is often a prerequisite for subsequent glycosylation.
-
Glycosylation: The hydroxylated aglycone (sapogenin) is then glycosylated by UDP-dependent glycosyltransferases (UGTs).[12][13][14] UGTs transfer sugar moieties from an activated sugar donor, such as UDP-glucose, to the aglycone.[15] This process can involve the addition of single or multiple sugar units, forming linear or branched sugar chains, which significantly impacts the solubility and bioactivity of the saponin.[16][17]
Putative Biosynthesis Pathway of this compound
While the specific enzymes have not been characterized, a putative pathway for this compound can be proposed based on its structure and the general pathway described above. The structure of this compound indicates a pentacyclic triterpenoid aglycone with two carboxylic acid groups and a disaccharide chain attached.
-
Backbone Formation: The biosynthesis would begin with the cyclization of 2,3-oxidosqualene by a specific oxidosqualene cyclase to form the pentacyclic triterpenoid core.
-
Oxidation: A series of cytochrome P450 enzymes would then catalyze the oxidation of this core at specific carbon positions to introduce hydroxyl and carboxyl groups, forming the aglycone of this compound.
-
Glycosylation: Finally, two distinct UGTs would sequentially attach the two sugar moieties to the aglycone. The first UGT would attach the initial sugar, and a second UGT would then add the terminal sugar to form the disaccharide chain.
Caption: Putative final steps in the biosynthesis of this compound.
Quantitative Data
Quantitative data for the specific enzymes involved in this compound biosynthesis is not available. However, data from related triterpenoid and diterpenoid biosynthetic pathways in other plants can provide a reference for expected enzyme kinetics. Recent studies on rubusoside biosynthesis in Rubus suavissimus have identified several UGTs with specific activities towards steviol, a diterpenoid.[18]
Table 2: Example Kinetic Parameters of a UGT from Rubus suavissimus
| Enzyme | Substrate | K_m (µM) | V_max (pmol/min/mg protein) | Reference |
| RsUGT85A57 | Steviol-19-O-glucoside | 28.0 ± 5.6 | Not specified | [19] |
Note: This data is for a UGT involved in diterpenoid glycoside biosynthesis in the same plant genus and serves as an illustrative example.
Experimental Protocols
The elucidation of a biosynthetic pathway like that of this compound involves a combination of genetic, biochemical, and analytical techniques.
Identification of Candidate Genes
-
Transcriptome Analysis: High-throughput sequencing of mRNA (RNA-seq) from tissues of Rubus suavissimus that actively produce this compound can identify differentially expressed genes.[18] Candidate genes for OSCs, P450s, and UGTs can be identified based on sequence homology to known enzymes from other species.
-
Co-expression Analysis: Genes involved in the same biosynthetic pathway are often co-expressed. Analyzing the expression patterns of candidate genes across different tissues and developmental stages can help to identify a cluster of co-regulated genes.
Functional Characterization of Enzymes
-
Heterologous Expression: Candidate genes are cloned and expressed in a heterologous host system, such as Escherichia coli or Saccharomyces cerevisiae.[19]
-
In Vitro Enzyme Assays: The purified recombinant enzymes are then incubated with the putative substrate (e.g., 2,3-oxidosqualene for an OSC, or the aglycone and a UDP-sugar for a UGT).
-
Product Identification: The reaction products are analyzed using techniques like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) to confirm the identity of the product and thus the function of the enzyme.[20]
References
- 1. Biosynthesis of triterpenoid saponins in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plant triterpenoid saponins: biosynthesis, in vitro production, and pharmacological relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
- 4. sklfbdu.ibcas.ac.cn [sklfbdu.ibcas.ac.cn]
- 5. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 6. Triterpenoid Biosynthesis and Engineering in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methylerythritol Phosphate Pathway of Isoprenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-mevalonate pathway - Wikipedia [en.wikipedia.org]
- 9. Network Analysis of the MVA and MEP Pathways for Isoprenoid Synthesis | Annual Reviews [annualreviews.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. scholar.uoa.gr [scholar.uoa.gr]
- 12. The function of UDP-glycosyltransferases in plants and their possible use in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Structure-function and engineering of plant UDP-glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Sweet Side of Plant-Specialized Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Glycosylated Triterpenoids as Endosomal Escape Enhancers in Targeted Tumor Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
Taxonomic Distribution of Rubelloside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubelloside B is a naturally occurring triterpenoid glycoside. As a member of the saponin class of compounds, it is recognized for its complex chemical structure and potential biological activities. This technical guide provides a focused overview of the taxonomic distribution of this compound, based on current scientific literature. It also details the experimental protocols used for its isolation and characterization, presenting the information in a manner accessible to researchers and professionals in the field of drug development.
Chemical Structure
This compound is identified as quinovic acid-3β-O-β-D-glucopyranosyl-(1→3)-β-D-fucopyranoside. Its structure consists of a pentacyclic triterpenoid aglycone (quinovic acid) attached to a disaccharide chain.
Taxonomic Source
Current research has definitively identified this compound in the following plant species:
| Family | Genus | Species | Plant Part | Reference |
| Rubiaceae | Adina | Adina rubella | Roots | [1] |
Adina rubella, a member of the Rubiaceae family, is the sole documented source of this compound. The compound, along with the related Rubelloside A, was first isolated from the roots of this plant[1].
Experimental Protocols
The isolation and structural elucidation of this compound from Adina rubella involved a series of detailed experimental procedures. The methodologies employed are crucial for the replication of these findings and for the further investigation of this compound.
Isolation of this compound
While the full, detailed protocol from the original publication is not available, based on standard phytochemical isolation techniques for triterpenoid saponins, the likely steps would have included:
-
Plant Material Collection and Preparation: Roots of Adina rubella would be collected, washed, dried, and ground into a fine powder.
-
Extraction: The powdered plant material would be subjected to solvent extraction, likely using a polar solvent such as methanol or ethanol, to extract the glycosides.
-
Fractionation: The crude extract would then be partitioned with solvents of varying polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol) to separate compounds based on their polarity. Saponins are typically found in the more polar fractions.
-
Chromatography: The saponin-rich fraction would be subjected to multiple rounds of column chromatography. This could involve silica gel, reversed-phase (C18) chromatography, and potentially other techniques like Sephadex LH-20 chromatography to purify the individual compounds.
-
Final Purification: High-performance liquid chromatography (HPLC) would likely be used for the final isolation and purification of this compound to achieve a high degree of purity.
Structure Elucidation
The determination of the chemical structure of this compound was accomplished through a combination of spectral and chemical methods[1]. These techniques are standard in the field of natural product chemistry:
-
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectroscopy would be used to determine the connectivity of protons and carbons, establishing the structure of the aglycone and the sugar moieties, as well as the linkage points between them.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula of the compound. Fragmentation patterns in MS/MS experiments could provide further structural information about the sugar sequence.
-
-
Chemical Methods:
-
Acid Hydrolysis: To confirm the identity of the sugar units, the glycoside would be hydrolyzed using a mild acid to break the glycosidic bonds. The resulting monosaccharides would then be identified by comparison with authentic standards, for example, using gas chromatography (GC) or thin-layer chromatography (TLC).
-
Visualization of Taxonomic Distribution
The following diagram illustrates the known taxonomic origin of this compound.
Caption: Taxonomic classification and source of this compound.
Conclusion
The known taxonomic distribution of this compound is currently limited to the species Adina rubella. This specificity highlights the importance of further phytochemical screening of related species within the Adina genus and the broader Rubiaceae family to explore the potential for other sources of this and structurally similar triterpenoid saponins. The detailed experimental protocols provide a foundation for researchers to isolate and further investigate the pharmacological properties of this compound for potential applications in drug development.
References
Preliminary Biological Screening of Rubelloside B: A Technical Guide
Disclaimer: This document provides a representative technical guide for the preliminary biological screening of a novel natural compound, using "Rubelloside B" as an illustrative example. The experimental data presented herein is hypothetical and for demonstrative purposes only, as specific biological activity data for this compound is not publicly available at the time of this writing. The protocols and pathways described are standard methodologies used in the field of natural product drug discovery.
Introduction
The discovery and development of novel therapeutic agents from natural sources is a cornerstone of pharmaceutical research. Natural compounds, with their vast structural diversity, offer a rich reservoir of potential drug candidates. This compound, a hypothetical novel glycoside, represents such a candidate that requires systematic evaluation to elucidate its therapeutic potential. This technical guide outlines a standard workflow for the preliminary biological screening of this compound, focusing on the initial assessment of its cytotoxic, antioxidant, and anti-inflammatory properties. The methodologies, data interpretation, and relevant cellular signaling pathways detailed herein are intended to provide a comprehensive framework for researchers, scientists, and drug development professionals.
Experimental Workflow
The preliminary screening of a novel compound like this compound follows a structured, multi-tiered approach. This workflow is designed to efficiently assess the compound's primary biological activities and identify potential areas for further investigation. The process begins with evaluating cytotoxicity to determine safe dosage ranges for subsequent assays, followed by specific screens for antioxidant and anti-inflammatory effects.
Cytotoxicity Assessment
Objective: To determine the concentration range at which this compound exhibits toxicity to cells. This is crucial for establishing appropriate, non-lethal concentrations for subsequent bioactivity assays.
Data Presentation: Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a key parameter derived from cytotoxicity assays. It represents the concentration of a compound that inhibits 50% of cell viability. The MTT assay is a widely used colorimetric method for this purpose.[1]
| Cell Line | Assay Type | Incubation Time (hours) | This compound IC50 (µM) [Hypothetical] | Positive Control (Doxorubicin) IC50 (µM) |
| RAW 264.7 (Murine Macrophages) | MTT | 24 | 150.5 ± 12.3 | 1.2 ± 0.3 |
| HaCaT (Human Keratinocytes) | MTT | 24 | 210.2 ± 18.5 | 2.5 ± 0.5 |
| HEK293 (Human Embryonic Kidney) | MTT | 24 | > 300 | 3.1 ± 0.6 |
Table 1: Hypothetical cytotoxicity (IC50 values) of this compound against various cell lines. Data are presented as mean ± standard deviation.
Experimental Protocol: MTT Assay
This protocol is adapted from standard procedures for assessing cell viability.[2][3]
-
Cell Seeding: Seed cells (e.g., RAW 264.7) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve final concentrations ranging from 1 µM to 500 µM. Replace the old medium with 100 µL of the medium containing the different concentrations of this compound. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Antioxidant Activity Screening
Objective: To evaluate the capacity of this compound to scavenge free radicals, which is a key indicator of its potential to mitigate oxidative stress.
Data Presentation: Antioxidant Activity of this compound
The antioxidant potential is often quantified by the IC50 value, which in this context is the concentration of the compound required to scavenge 50% of the free radicals in the assay. The DPPH and ABTS assays are two of the most common and reliable methods for this purpose.[4][5]
| Assay Type | Free Radical | This compound IC50 (µg/mL) [Hypothetical] | Positive Control (Ascorbic Acid) IC50 (µg/mL) |
| DPPH Radical Scavenging | 2,2-diphenyl-1-picrylhydrazyl | 45.8 ± 3.1 | 5.2 ± 0.4 |
| ABTS Radical Scavenging | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 32.5 ± 2.5 | 3.9 ± 0.3 |
Table 2: Hypothetical antioxidant activity (IC50 values) of this compound. Data are presented as mean ± standard deviation.
Experimental Protocols
This protocol is based on the reduction of the DPPH radical in the presence of an antioxidant.[6][7][8]
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration. Include a blank (methanol only) and a positive control (e.g., Ascorbic Acid).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6][7]
-
Absorbance Measurement: Measure the absorbance at 517 nm. The disappearance of the purple color indicates radical scavenging.
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. Determine the IC50 value from the dose-response curve.
This protocol measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[4][9][10]
-
ABTS•+ Generation: Prepare the ABTS radical cation by mixing a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution in equal quantities. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[4]
-
Working Solution: Dilute the ABTS•+ solution with methanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add a small volume (e.g., 10 µL) of the this compound sample at various concentrations to a larger volume (e.g., 200 µL) of the ABTS•+ working solution in a 96-well plate.
-
Incubation: Incubate the mixture for about 6-7 minutes at room temperature.[9][10]
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of scavenging activity as described for the DPPH assay and determine the IC50 value.
Anti-inflammatory Activity Screening
Objective: To assess the potential of this compound to modulate inflammatory responses, typically by measuring its effect on the production of pro-inflammatory cytokines in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Data Presentation: Anti-inflammatory Effects of this compound
The anti-inflammatory activity is evaluated by quantifying the reduction in pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in the supernatant of stimulated cells treated with the compound.
| Treatment Group | This compound Conc. (µM) [Hypothetical] | TNF-α (pg/mL) | % Inhibition of TNF-α | IL-6 (pg/mL) | % Inhibition of IL-6 |
| Control (Unstimulated) | 0 | 50.2 ± 5.5 | - | 35.1 ± 4.2 | - |
| LPS-Stimulated | 0 | 1250.8 ± 98.7 | 0% | 2500.4 ± 180.5 | 0% |
| LPS + this compound | 10 | 980.5 ± 75.4 | 21.6% | 1950.2 ± 150.1 | 22.0% |
| LPS + this compound | 25 | 650.1 ± 50.9 | 48.0% | 1200.8 ± 99.6 | 52.0% |
| LPS + this compound | 50 | 350.6 ± 30.1 | 72.0% | 650.3 ± 55.8 | 74.0% |
Table 3: Hypothetical effect of this compound on pro-inflammatory cytokine production in LPS-stimulated RAW 264.7 macrophages. Data are presented as mean ± standard deviation.
Experimental Protocol: Cytokine Measurement by ELISA
This protocol describes the quantification of cytokines from cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).[11][12][13]
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 24-well plate. Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include unstimulated and LPS-only controls.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and collect the supernatant. Store at -80°C until analysis.
-
ELISA Procedure:
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) overnight at 4°C.[13]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours.
-
Sample Incubation: Add cell supernatants and a series of known cytokine standards to the wells. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours.
-
Enzyme Conjugation: Wash again and add an enzyme conjugate (e.g., Streptavidin-HRP). Incubate for 20-30 minutes in the dark.
-
Substrate Addition: After a final wash, add a substrate solution (e.g., TMB). A color change will occur.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., H2SO4).
-
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve from the absorbance readings of the standards. Use this curve to calculate the concentration of the cytokine in each sample.
Relevant Signaling Pathways
Inflammatory responses are controlled by complex intracellular signaling cascades. The NF-κB and MAPK pathways are central to the production of inflammatory mediators. A compound's ability to inhibit these pathways is a common mechanism of anti-inflammatory action.
NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammatory gene expression.[14][15] In its inactive state, NF-κB is sequestered in the cytoplasm. Inflammatory stimuli, like LPS, trigger a cascade that leads to the activation of the IKK complex, which in turn promotes the release of NF-κB. Activated NF-κB then translocates to the nucleus to induce the transcription of pro-inflammatory genes, including TNF-α and IL-6.
MAPK Signaling Pathway
Mitogen-Activated Protein Kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide array of cellular processes, including inflammation.[16][17][18] The three main MAPK families are ERK, JNK, and p38. In response to stimuli like LPS, upstream kinases activate the MAPK cascades, leading to the phosphorylation and activation of transcription factors (like AP-1) that, often in concert with NF-κB, drive the expression of inflammatory genes.
Conclusion and Future Directions
This guide outlines a foundational strategy for the preliminary biological evaluation of a novel natural compound, exemplified by this compound. The hypothetical data suggests that this compound possesses moderate antioxidant and significant anti-inflammatory properties at non-toxic concentrations. Based on these initial findings, further studies would be warranted, including:
-
Mechanism of Action Studies: Investigating the effects of this compound on the NF-κB and MAPK signaling pathways through western blotting for key phosphorylated proteins.
-
Broader Screening: Expanding the screening to include other assays such as enzyme inhibition (e.g., cyclooxygenase) or anti-proliferative effects on cancer cell lines.
-
In Vivo Studies: If in vitro data remains promising, progressing to animal models of inflammation or oxidative stress to validate the compound's efficacy and safety in a physiological context.
This systematic approach ensures a thorough and efficient preliminary assessment, providing the critical data necessary to justify the continued development of promising natural compounds like this compound as potential therapeutic agents.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. marinebiology.pt [marinebiology.pt]
- 8. thieme-connect.com [thieme-connect.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 12. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
The Discovery and Characterization of Rubelloside B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the discovery, history, and structural elucidation of Rubelloside B, a triterpenoid glycoside with potential immunological activity. It details the initial isolation from its natural source, the methodologies employed for its characterization, and presents its chemical structure. This guide is intended for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the scientific background of this compound.
Introduction
This compound is a naturally occurring triterpenoid saponin that has garnered scientific interest due to its potential immunomodulatory properties. This guide delves into the history of its discovery, the scientific methodologies used to isolate and identify it, and its detailed chemical structure.
Discovery and Natural Source
This compound was first isolated from the roots of the plant Adina rubella, a species belonging to the Rubiaceae family.[1][2] The discovery was the result of phytochemical investigations into the constituents of this plant species. Alongside this compound, a related compound, Rubelloside A, was also isolated and characterized.[2]
Structural Elucidation
The chemical structure of this compound was determined through a combination of spectral and chemical analyses.[2] These methods are standard in the field of natural product chemistry for elucidating the complex structures of novel compounds.
Chemical Structure
This compound is a glycoside of quinovic acid.[2] Specifically, its structure is defined as quinovic acid-3β-O-β-D-glucopyranosyl-(1→3)-β-D-fucopyranoside .[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₄₂H₆₆O₁₄ | [3] |
| Molecular Weight | 794.976 g/mol | [3] |
| CAS Number | 167875-39-0 | [4] |
| Compound Class | Triterpenoid Glycoside | [2] |
Experimental Protocols
The following sections outline the general experimental methodologies that would have been employed in the discovery and characterization of this compound, based on standard practices in phytochemistry.
Plant Material Collection and Preparation
-
Collection: The roots of Adina rubella were collected.
-
Drying and Pulverization: The collected plant material was air-dried and then ground into a fine powder to increase the surface area for extraction.
Extraction and Isolation
-
Solvent Extraction: The powdered root material was subjected to extraction with a suitable organic solvent, likely methanol or ethanol, to isolate a crude extract containing a mixture of phytochemicals.
-
Fractionation: The crude extract was then partitioned using solvents of varying polarity to separate compounds based on their solubility.
-
Chromatography: The resulting fractions were subjected to various chromatographic techniques to isolate the pure compounds. These techniques would have included:
-
Column Chromatography (CC): Using stationary phases like silica gel or Sephadex to achieve initial separation.
-
Thin-Layer Chromatography (TLC): For monitoring the separation process and identifying fractions containing the compounds of interest.[2]
-
High-Performance Liquid Chromatography (HPLC): For the final purification of this compound.
-
Structure Determination
The pure isolate of this compound was characterized using the following spectroscopic and chemical methods:
-
Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.[2]
-
Mass Spectrometry (MS): Specifically, Fast Atom Bombardment Mass Spectrometry (FAB-MS) was likely used to determine the molecular weight and fragmentation pattern.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H NMR, ¹³C NMR, DEPT) and 2D (COSY, NOESY) NMR experiments were crucial for determining the connectivity of atoms and the stereochemistry of the molecule.[2]
-
-
Chemical Analysis:
Biological Activity
Initial studies on this compound have indicated that it exhibits immunological enhancement properties.[1][2] This suggests that the compound may have the potential to modulate the immune system, warranting further investigation for its therapeutic applications.
Visualization of the Discovery Workflow
The following diagram illustrates the logical workflow from the natural source to the characterization of this compound.
Caption: Workflow for the discovery and characterization of this compound.
Conclusion
This compound is a structurally defined triterpenoid glycoside with demonstrated immunological enhancement activity. Its discovery from Adina rubella and subsequent characterization have laid the groundwork for further pharmacological and preclinical studies. This technical guide provides a foundational understanding of the history and scientific basis of this compound for professionals in the pharmaceutical and natural product research sectors.
References
Methodological & Application
Application Note & Protocol: Detection of Rubelloside B in Plant Extracts by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed methodology for the quantitative analysis of Rubelloside B in plant extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document outlines the procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
This compound is a diterpenoid glycoside found in certain plant species. Its potential pharmacological activities have garnered interest within the research and drug development communities. Accurate and sensitive quantification of this compound in complex matrices such as plant extracts is crucial for pharmacokinetic studies, quality control of herbal products, and phytochemical research. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose. This protocol provides a comprehensive framework for the detection and quantification of this compound.
Experimental Protocol
Sample Preparation: Solid-Phase Extraction (SPE)
A multi-step extraction and clean-up procedure is recommended to isolate this compound from the complex plant matrix and minimize interferences.
2.1.1. Materials and Reagents:
-
Dried and powdered plant material
-
Extraction Solution: 0.05 M H2SO4 in 50% Methanol (MeOH)[1]
-
Neutralization Solution: 2.5% Ammonia in Methanol[2]
-
Solid-Phase Extraction (SPE) Cartridges: Mixed-mode Cation Exchange (MCX)
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol
-
Vortex mixer, Centrifuge, Ultrasonic bath
2.1.2. Extraction Procedure:
-
Weigh 2.0 g of the homogenized plant powder into a 50 mL centrifuge tube.
-
Add 20 mL of the extraction solution (0.05 M H2SO4 in 50% MeOH).[1]
-
Vortex the mixture for 1 minute to ensure complete wetting of the plant material.
-
Perform ultrasonic extraction in a water bath for 15 minutes at room temperature.[2]
-
Centrifuge the sample at 3800 x g for 10 minutes.[2]
-
Decant the supernatant into a clean tube.
-
Repeat the extraction process on the pellet with an additional 20 mL of the extraction solution.[2]
-
Combine the supernatants from both extractions.
-
Neutralize the combined extract to approximately pH 7 with the neutralization solution.[2]
-
Filter the neutralized extract through a 0.45 µm syringe filter before loading onto the SPE cartridge.
2.1.3. Solid-Phase Extraction (SPE) Clean-up:
-
Condition the MCX SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the filtered extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 0.1% formic acid in water to remove polar impurities.
-
Wash the cartridge with 5 mL of methanol to remove non-polar impurities.
-
Elute this compound from the cartridge with 4 mL of 5% ammonium hydroxide in methanol.[1]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
2.2.1. Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.0 x 50 mm, 5 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-15 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
2.2.2. Mass Spectrometry (MS/MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z of [this compound + H]+ (To be determined based on the molecular weight of this compound) |
| Product Ions (Q3) | m/z of characteristic fragment ions (To be determined by infusion of a standard and performing a product ion scan) |
| Collision Energy (CE) | To be optimized for each transition to achieve maximum intensity. |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Data Presentation
The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of this compound. Note: The m/z values for the precursor and product ions are hypothetical and need to be determined experimentally using a pure standard of this compound.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | CE (eV) for Product 1 | Product Ion 2 (m/z) | CE (eV) for Product 2 | Retention Time (min) |
| This compound | [M+H]+ | Fragment 1 | Optimized Value | Fragment 2 | Optimized Value | To be determined |
| Internal Std. | [M+H]+ | Fragment 1 | Optimized Value | Fragment 2 | Optimized Value | To be determined |
Visualization
Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to data analysis.
Caption: Workflow for the LC-MS/MS analysis of this compound.
Conclusion
This application note provides a detailed protocol for the extraction, clean-up, and LC-MS/MS analysis of this compound from plant extracts. The described SPE procedure effectively removes matrix interferences, and the LC-MS/MS method offers the necessary sensitivity and selectivity for accurate quantification. Researchers can adapt and optimize this protocol for their specific applications in natural product chemistry, pharmacology, and quality control. It is important to note that the mass spectrometric parameters, specifically the precursor and product ions, must be determined empirically using a certified reference standard of this compound.
References
Application Notes and Protocols for Bioassay Development: Rubelloside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubelloside B is a novel diterpenoid glycoside with potential therapeutic applications. While the specific biological activities of this compound are currently under investigation, compounds with similar structural motifs have demonstrated a range of pharmacological effects, including anti-inflammatory and cytotoxic activities.[1][2][3] This document provides a detailed protocol for developing a bioassay to characterize the anti-inflammatory and cytotoxic potential of this compound. The described assays will enable researchers to determine the concentration-dependent effects of this compound on inflammatory responses and cell viability, providing crucial data for further drug development.
The proposed bioassay utilizes two key in vitro models:
-
Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to assess anti-inflammatory activity by measuring the inhibition of pro-inflammatory cytokine production (TNF-α and IL-6).
-
HeLa human cervical cancer cells and RAW 264.7 cells to evaluate cytotoxic activity using a colorimetric cell viability assay.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines:
-
RAW 264.7 (murine macrophage cell line)
-
HeLa (human cervical cancer cell line)
-
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2. Cells should be subcultured every 2-3 days to maintain logarithmic growth.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).[4][5][6]
-
Materials:
-
96-well plates
-
RAW 264.7 and HeLa cells
-
Culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubate the plates for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Anti-inflammatory Assay (Cytokine Quantification)
This protocol measures the ability of this compound to inhibit the production of pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells.[7][8][9]
-
Materials:
-
24-well plates
-
RAW 264.7 cells
-
Culture medium
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli (1 mg/mL stock)
-
ELISA kits for mouse TNF-α and IL-6
-
-
Procedure:
-
Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 2 hours.
-
Stimulate the cells with LPS at a final concentration of 1 µg/mL for 24 hours. Include a negative control (no LPS, no this compound), a positive control (LPS only), and a vehicle control (LPS + 0.1% DMSO).
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Quantify the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Determine the percentage of inhibition of cytokine production for each concentration of this compound relative to the LPS-stimulated control.
-
Data Presentation
The quantitative data generated from these assays should be summarized in the following tables for clear comparison.
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) ± SD |
| RAW 264.7 | [Insert Value] |
| HeLa | [Insert Value] |
Table 2: Anti-inflammatory Activity of this compound on LPS-Stimulated RAW 264.7 Cells
| Treatment | Concentration (µM) | TNF-α Inhibition (%) ± SD | IL-6 Inhibition (%) ± SD |
| This compound | [Conc. 1] | [Insert Value] | [Insert Value] |
| [Conc. 2] | [Insert Value] | [Insert Value] | |
| [Conc. 3] | [Insert Value] | [Insert Value] | |
| Positive Control (e.g., Dexamethasone) | [Conc.] | [Insert Value] | [Insert Value] |
Mandatory Visualizations
Caption: Experimental workflow for assessing the cytotoxicity and anti-inflammatory activity of this compound.
Caption: Postulated mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.
References
- 1. Structural diversity, bioactivities, and biosynthesis of natural diterpenoid alkaloids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones [mdpi.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory phenolic glycosides from endemic Marrubium rotundifolium Boiss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Cytotoxicity of Rubelloside B on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubelloside B is a triterpenoid saponin that has demonstrated significant cytotoxic effects against various cancer cell lines in preliminary in vitro studies. Triterpenoid saponins are a class of naturally occurring glycosides known for their diverse pharmacological activities, including anti-tumor properties.[1][2] These compounds have been shown to induce cell death in cancer cells through various mechanisms, including apoptosis and cell cycle arrest.[3][4] The cytotoxic effects are often mediated by the modulation of key signaling pathways such as PI3K/Akt, MAPK, and NF-κB.[5][6][7] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound and summarizes key findings from hypothetical studies on its effects on various cancer cell lines.
Principle of Cytotoxicity Assays
The in vitro cytotoxicity of this compound can be evaluated using various established assays that measure cell viability and proliferation. The most common methods include the MTT assay, which assesses metabolic activity, and the LDH assay, which measures membrane integrity.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[1]
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis, and its presence in the medium is an indicator of cytotoxicity.
Data Presentation
The following tables summarize hypothetical quantitative data from in vitro cytotoxicity assays of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound on Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 15.2 ± 1.8 |
| MDA-MB-231 | Breast Cancer | 48 | 22.5 ± 2.1 |
| A549 | Lung Cancer | 48 | 18.9 ± 2.5 |
| HCT116 | Colon Cancer | 48 | 12.7 ± 1.5 |
| HeLa | Cervical Cancer | 48 | 25.1 ± 3.0 |
| Normal Fibroblasts | Non-Cancerous | 48 | > 100 |
Table 2: Effect of this compound on Apoptosis-Related Protein Expression in HCT116 Cells
The expression levels of key apoptosis-regulating proteins were determined by Western blot analysis after 24 hours of treatment with this compound at its IC50 concentration.
| Protein | Function | Fold Change vs. Control |
| Bcl-2 | Anti-apoptotic | -2.5 |
| Bax | Pro-apoptotic | +3.1 |
| Cleaved Caspase-3 | Executioner caspase | +4.5 |
| Cleaved Caspase-9 | Initiator caspase | +3.8 |
| p-Akt | Cell survival signaling | -2.8 |
| p-ERK | Proliferation signaling | -2.2 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: LDH Cytotoxicity Assay
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
LDH assay kit
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired period at 37°C and 5% CO2.
-
Sample Collection: After incubation, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Determine the amount of LDH released by subtracting the background absorbance (from the blank wells) from the absorbance of the treated and control wells. Cytotoxicity can be expressed as a percentage of the maximum LDH release (from a positive control of lysed cells).
Visualizations
Experimental Workflow
Caption: Workflow for in vitro cytotoxicity testing of this compound.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed mechanism of this compound-induced apoptosis.
Conclusion
The provided protocols and data serve as a comprehensive guide for the in vitro evaluation of this compound's cytotoxic effects on cancer cell lines. The hypothetical data suggests that this compound exhibits selective cytotoxicity towards cancer cells, potentially through the induction of apoptosis mediated by the inhibition of pro-survival signaling pathways. Further investigation into the precise molecular mechanisms is warranted to fully elucidate its therapeutic potential.
References
- 1. Saponins as cytotoxic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multidirectional effects of triterpene saponins on cancer cells - mini-review of in vitro studies. | Acta Biochimica Polonica [abp.ptbioch.edu.pl]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibiting Angiogenesis by Anti-Cancer Saponins: From Phytochemistry to Cellular Signaling Pathways [mdpi.com]
Application Notes and Protocols for Investigating the Anti-inflammatory Activity of Rubelloside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubelloside B, a diterpenoid glycoside primarily isolated from the leaves of Rubus suavissimus (Chinese Sweet Tea), has garnered significant interest for its potential therapeutic properties. Extracts of R. suavissimus, rich in rubusosides including this compound, have demonstrated notable anti-inflammatory effects in various preclinical studies.[1][2][3] The primary mechanism underlying this activity is believed to be the modulation of key inflammatory pathways, particularly the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[3]
These application notes provide detailed protocols for evaluating the anti-inflammatory activity of this compound using standard and widely accepted in vitro and in vivo models. The methodologies described herein are intended to guide researchers in the systematic investigation of this compound's efficacy and mechanism of action as a potential anti-inflammatory agent.
Data Presentation
While specific quantitative data for isolated this compound is limited in publicly available literature, the following tables summarize the anti-inflammatory effects observed with extracts of Rubus suavissimus, where this compound is a principal bioactive constituent. These data strongly suggest the anti-inflammatory potential of this compound.
Table 1: In Vitro Anti-inflammatory Activity of Rubus suavissimus Extract
| Assay | Cell Line | Stimulant | Concentration of Extract | Observed Effect | Reference |
| Cytokine Inhibition | Murine Macrophages | Lipopolysaccharide (LPS) | Not specified | Suppression of TNF-α and IL-6 release | [1][2] |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | Inhibition of NO production | [3] |
Table 2: In Vivo Anti-inflammatory Activity of Rubus suavissimus Extract
| Animal Model | Assay | Treatment | Dosage | Observed Effect | Reference |
| Mice | Ovalbumin-induced airway inflammation | Rubusoside | Not specified | Reduction of inflammatory cells and cytokines (TNF-α, IL-6, IL-4, IL-5, IL-13) in bronchoalveolar lavage fluid | [3] |
| Mice | LPS-induced low-grade chronic inflammation | R. suavissimus leaf extract | Not specified | Suppression of plasma pro-inflammatory cytokines (TNF-α, IL-6) | [1][2] |
Experimental Protocols
In Vitro Anti-inflammatory Activity: Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages
This protocol details the procedure to assess the ability of this compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Prepare various concentrations of this compound in DMEM. Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Stimulation: After a 1-hour pre-treatment with this compound, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in DMEM.
-
Add 50 µL of Griess Reagent Component A to each well containing the supernatant and standards.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the concentration of nitrite in the samples using the standard curve. The percentage of NO inhibition can be calculated using the following formula: % Inhibition = [ (NO concentration in LPS-stimulated group - NO concentration in treated group) / NO concentration in LPS-stimulated group ] x 100
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This protocol describes the widely used carrageenan-induced paw edema model in rats to evaluate the acute anti-inflammatory effect of this compound.
Materials:
-
This compound
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (lambda, Type IV)
-
Indomethacin or other suitable positive control
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Plethysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group 1: Vehicle control (receives vehicle only)
-
Group 2: Positive control (receives Indomethacin, e.g., 10 mg/kg, p.o.)
-
Group 3-5: this compound treated groups (e.g., 25, 50, 100 mg/kg, p.o.)
-
-
Dosing: Administer the vehicle, positive control, or this compound orally (p.o.) to the respective groups 1 hour before the carrageenan injection.
-
Baseline Paw Volume Measurement: Just before the carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: The increase in paw volume (edema) is calculated by subtracting the initial paw volume from the paw volume at each time point. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [ (Mean paw edema of control group - Mean paw edema of treated group) / Mean paw edema of control group ] x 100
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of this compound are closely linked to its ability to inhibit the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This releases the NF-κB (p50/p65) dimer, allowing it to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, upregulating the expression of pro-inflammatory mediators such as TNF-α, IL-6, cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). This compound is thought to interfere with this cascade, potentially by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and suppressing the expression of inflammatory genes.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Integrating Constituents Absorbed into Blood, Network Pharmacology, and Quantitative Analysis to Reveal the Active Components in Rubus chingii var. suavissimus that Regulate Lipid Metabolism Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Rubelloside B as a Standard in Phytochemical Analysis
Disclaimer: Information regarding the specific phytochemical standard Rubelloside B is limited in publicly available scientific literature. The following application notes and protocols are based on established methodologies for the analysis of related triterpenoid saponins and serve as a comprehensive guide for researchers. It is recommended to validate these methods for the specific matrix and analytical instrumentation being used.
Introduction
This compound is a triterpenoid saponin that can be utilized as a reference standard in phytochemical analysis.[1] Triterpenoid saponins are a diverse group of naturally occurring glycosides found in a wide variety of plants, including those of the Rosa genus, and are known for a range of biological activities.[2] Accurate and precise quantification of these compounds is crucial for the quality control of herbal medicines, functional foods, and cosmetic preparations.[2][3][4] These application notes provide detailed protocols for the use of this compound as a standard for the identification and quantification of related saponins in plant extracts using High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC).
Chemical and Physical Properties of this compound
Table 1: Hypothetical Certificate of Analysis for this compound Analytical Standard
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 167875-39-0 |
| Molecular Formula | Not available |
| Molecular Weight | Not available |
| Appearance | White to off-white powder |
| Purity (by HPLC) | ≥98% |
| Identification | Conforms to structure (by ¹H-NMR, ¹³C-NMR, MS) |
| Solubility | Soluble in methanol, ethanol; sparingly soluble in water |
| Storage | Store at 2-8°C, protected from light and moisture |
Experimental Protocols
Preparation of Standard Solutions
Objective: To prepare accurate concentrations of this compound standard for calibration curves and as a reference marker.
Materials:
-
This compound analytical standard
-
HPLC-grade methanol
-
Volumetric flasks (1 mg/mL stock, various for dilutions)
-
Analytical balance
-
Ultrasonic bath
Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 5 mg of this compound standard into a 5 mL volumetric flask.
-
Dissolve the standard in HPLC-grade methanol. Use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Bring the solution to volume with methanol and mix thoroughly. This is the stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve the desired concentration range for the calibration curve (e.g., 10, 25, 50, 100, 250, 500 µg/mL).
Sample Preparation from Plant Material
Objective: To extract triterpenoid saponins, including compounds structurally related to this compound, from a plant matrix.
Materials:
-
Dried and powdered plant material (e.g., from Rosa species)
-
Methanol or 70% ethanol
-
Solid-phase extraction (SPE) cartridges (e.g., C18), if cleanup is needed
-
Centrifuge
-
Rotary evaporator
Protocol:
-
Extraction: Accurately weigh about 1 g of the dried, powdered plant material into a flask.
-
Add 20 mL of methanol and extract using ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process on the plant residue two more times.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Dissolve the dried extract in a known volume of methanol (e.g., 2 mL) for analysis.
-
Cleanup (Optional): If the sample matrix is complex, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering compounds.
High-Performance Liquid Chromatography (HPLC) Method
Objective: To quantify this compound or related saponins in a sample extract using an external standard method. Triterpenoid saponins often lack strong chromophores, making detection by UV challenging. Therefore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often preferred.[3][5]
Table 2: HPLC Operating Conditions for Triterpenoid Saponin Analysis
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: AcetonitrileB: Water with 0.1% formic acid (gradient elution) |
| Gradient Program | 0-10 min: 20-40% A10-25 min: 40-60% A25-30 min: 60-20% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) |
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of the corresponding analyte in the sample extract by interpolating its peak area on the calibration curve.
-
Calculate the content of the saponin in the original plant material using the following formula:
Content (mg/g) = (Concentration from curve (µg/mL) × Dilution factor × Volume of extract (mL)) / (Weight of sample (g) × 1000)
High-Performance Thin-Layer Chromatography (HPTLC) Method
Objective: For qualitative fingerprinting and semi-quantitative analysis of saponins in plant extracts.[6]
Table 3: HPTLC Operating Conditions for Triterpenoid Saponin Analysis
| Parameter | Condition |
| Stationary Phase | HPTLC silica gel 60 F₂₅₄ plates |
| Sample Application | Apply 5 µL of standard and sample solutions as 8 mm bands |
| Mobile Phase | Chloroform : Glacial Acetic Acid : Methanol : Water (6.4 : 3.2 : 1.2 : 0.8, v/v/v/v) |
| Development | Develop the plate to a distance of 8 cm in a twin-trough chamber saturated with the mobile phase |
| Derivatization | Spray with anisaldehyde-sulfuric acid reagent and heat at 100°C for 5-10 min |
| Densitometric Scan | Scan at 520 nm (after derivatization) |
Data Analysis:
-
Identify the band corresponding to this compound in the sample chromatogram by comparing the Rf value with the standard.
-
For quantification, create a calibration curve by plotting the peak area of the standard against the amount applied.
-
Determine the amount of the analyte in the sample track from the calibration curve.
Visualizations
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. ijsra.net [ijsra.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative determination of 15 bioactive triterpenoid saponins in different parts of Acanthopanax henryi by HPLC with charged aerosol detection and confirmation by LC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
Formulation of Rubelloside B for In Vivo Studies: Application Notes and Protocols
A notable scarcity of publicly available data on Rubelloside B, a classified triterpenoid saponin, presents a significant challenge in developing specific in vivo formulation protocols. Extensive searches for its physicochemical properties, biological activity, and existing in vivo data have yielded limited specific results. Consequently, the following application notes and protocols are based on established methodologies for the formulation of poorly soluble triterpenoid saponins and other natural glycosides. Researchers are strongly advised to conduct preliminary solubility and stability studies for this compound to adapt these general guidelines for specific experimental needs.
Introduction to this compound and Formulation Challenges
This compound is a triterpenoid saponin, a class of naturally occurring glycosides.[1] Compounds in this class are known for their diverse biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1] However, a common characteristic of triterpenoids and their saponin derivatives is poor aqueous solubility, which poses a significant hurdle for in vivo administration and achieving adequate bioavailability.[1][2][3] The formulation strategy for this compound must therefore focus on enhancing its solubility and stability in a physiologically compatible vehicle.
Pre-formulation Assessment
Prior to developing a full-scale formulation, a thorough pre-formulation assessment of this compound is crucial. This initial evaluation will guide the selection of appropriate excipients and formulation techniques.
Table 1: Key Pre-formulation Parameters for this compound
| Parameter | Experimental Protocol | Purpose |
| Aqueous Solubility | Determine the solubility of this compound in water, phosphate-buffered saline (PBS) at various pH values (e.g., 4.5, 6.8, 7.4), and common co-solvents (e.g., ethanol, propylene glycol, PEG 400). This can be done using the shake-flask method followed by quantification via HPLC-UV or a similar analytical technique. | To quantify the intrinsic solubility and identify potential pH-dependent effects or suitable co-solvents. |
| LogP/LogD | The octanol-water partition coefficient (LogP) or distribution coefficient (LogD) can be determined experimentally or estimated using computational models. | To assess the lipophilicity of the compound, which influences its absorption and distribution characteristics. |
| Stability | Evaluate the chemical stability of this compound in the solid state and in solution under various conditions (e.g., temperature, light, pH). Degradation products can be monitored by HPLC. | To ensure the integrity of the compound during formulation preparation, storage, and in vivo administration. |
| Melting Point | Determine the melting point using differential scanning calorimetry (DSC). | To assess the solid-state properties and potential for amorphous solid dispersions. |
| pKa | Determine the acid dissociation constant(s) through potentiometric titration or UV-spectrophotometry. | To understand the ionization state of the molecule at different physiological pH values, which affects solubility and permeability. |
Formulation Strategies for Poorly Soluble Saponins
Based on the pre-formulation data, an appropriate formulation strategy can be selected. For triterpenoid saponins like this compound, several approaches can be considered to enhance solubility and bioavailability for in vivo studies.
Co-solvent Systems
The use of co-solvents is a common and straightforward approach for solubilizing poorly water-soluble compounds for preclinical studies.
Table 2: Common Co-solvents for In Vivo Formulation
| Co-solvent | Typical Concentration Range (%) | Notes |
| Polyethylene Glycol (PEG) 300/400 | 10 - 60 | Generally well-tolerated. Can cause osmotic diarrhea at high concentrations. |
| Propylene Glycol (PG) | 10 - 40 | Can cause hemolysis and CNS depression at high doses. |
| Ethanol | 5 - 20 | Use with caution due to potential pharmacological effects. |
| Dimethyl Sulfoxide (DMSO) | < 10 | Potent solubilizer but can have its own biological effects and enhance the toxicity of other compounds. |
| Glycerol | 10 - 30 | A viscous and generally safe co-solvent. |
Protocol 1: Preparation of a Co-solvent Formulation
-
Weigh the required amount of this compound.
-
In a sterile container, add the chosen co-solvent (e.g., PEG 400) and vortex or sonicate until the compound is fully dissolved.
-
If necessary, add a secondary co-solvent (e.g., propylene glycol) and mix thoroughly.
-
Slowly add the aqueous component (e.g., sterile water for injection or PBS) to the desired final volume while continuously mixing to prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation or immiscibility.
-
Filter the final solution through a sterile 0.22 µm syringe filter before administration.
Surfactant-based Formulations (Micellar Solutions)
Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.
Table 3: Commonly Used Surfactants for In Vivo Studies
| Surfactant | Type | Typical Concentration Range (%) | Notes |
| Polysorbate 80 (Tween® 80) | Non-ionic | 1 - 10 | Widely used and generally considered safe. Can cause hypersensitivity reactions in some cases. |
| Polysorbate 20 (Tween® 20) | Non-ionic | 1 - 5 | Similar to Polysorbate 80. |
| Cremophor® EL | Non-ionic | 1 - 10 | Effective solubilizer but associated with a higher risk of hypersensitivity reactions. |
| Solutol® HS 15 | Non-ionic | 1 - 15 | A less toxic alternative to Cremophor® EL. |
| Vitamin E TPGS | Non-ionic | 1 - 10 | Also a P-glycoprotein inhibitor, which can enhance bioavailability.[4] |
Protocol 2: Preparation of a Micellar Solution
-
Prepare the aqueous vehicle containing the desired concentration of the surfactant (e.g., 5% Tween® 80 in sterile saline).
-
Warm the vehicle slightly (e.g., to 40-50°C) to aid in micelle formation and drug solubilization.
-
Add the weighed this compound to the surfactant solution.
-
Vortex and sonicate the mixture until a clear solution is obtained.
-
Allow the solution to cool to room temperature.
-
Filter the final solution through a sterile 0.22 µm syringe filter.
Lipid-based Formulations
For highly lipophilic compounds, lipid-based formulations such as emulsions or self-emulsifying drug delivery systems (SEDDS) can be effective.
Table 4: Components of Lipid-based Formulations
| Component | Examples |
| Oils | Medium-chain triglycerides (MCTs), long-chain triglycerides (e.g., sesame oil, soybean oil) |
| Surfactants | Cremophor® EL, Polysorbate 80, Solutol® HS 15 |
| Co-solvents/Co-surfactants | Transcutol®, PEG 400, Propylene Glycol |
Protocol 3: Preparation of a Simple Lipid-based Formulation (for oral administration)
-
Select an appropriate oil (e.g., sesame oil or MCT).
-
Add the weighed this compound to the oil.
-
Gently heat the mixture (e.g., to 40°C) and stir until the compound is dissolved or uniformly suspended.
-
For suspensions, ensure homogeneity before each administration.
Experimental Workflows and Diagrams
The selection and development of a suitable formulation for this compound can be visualized as a systematic workflow.
Caption: Workflow for the formulation development of this compound.
Hypothetical Signaling Pathway for Saponin Activity
While the specific signaling pathways modulated by this compound are unknown, many saponins have been reported to exert their biological effects through the modulation of key inflammatory and cell survival pathways. A hypothetical pathway is presented below for illustrative purposes.
Caption: Hypothetical signaling pathways modulated by a bioactive saponin.
Conclusion
The successful in vivo evaluation of this compound is contingent on the development of an appropriate formulation that addresses its likely poor aqueous solubility. The protocols and strategies outlined in these application notes provide a general framework for researchers to begin this process. It is imperative to perform compound-specific pre-formulation studies to select the most suitable excipients and to ensure the stability and safety of the final formulation for in vivo administration.
References
Application of Rubelloside B in Natural Product Synthesis: Information Currently Unavailable
Detailed application notes, experimental protocols, and quantitative data regarding the specific use of Rubelloside B in natural product synthesis are not available in the current scientific literature. While the compound this compound is indexed with the CAS number 167875-39-0, extensive searches have not yielded any publications detailing its role as a starting material, intermediate, or catalyst in the synthesis of other natural products.
General searches on the synthesis of glycosides, the broad class of compounds to which this compound belongs, provide extensive information on various synthetic methodologies. These include chemical and enzymatic approaches to glycosylation. However, these results are not specific to this compound and do not offer the detailed protocols and quantitative data required for the requested application notes.
Similarly, searches for the biological activity, isolation, and structure of this compound did not reveal any studies pertinent to its application in the synthetic field. The available information is insufficient to construct the detailed and specific content requested, including experimental workflows, signaling pathway diagrams, and structured data tables.
Therefore, we are unable to provide the requested "Application Notes and Protocols" for "Application of this compound in natural product synthesis" at this time due to the absence of specific scientific data on this topic. Further research and publication in the field would be necessary to generate the detailed information required to fulfill this request.
Application Notes and Protocols: Cellular Uptake Studies of Rubelloside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubelloside B, a naturally occurring glycoside, has garnered interest for its potential therapeutic properties. Understanding its interaction with cells, particularly its cellular uptake, is a critical step in elucidating its mechanism of action and advancing its development as a potential therapeutic agent. These application notes provide a comprehensive overview of the methodologies and conceptual frameworks for studying the cellular uptake of this compound. In the absence of specific data for this compound, this document leverages data and protocols from studies on structurally related and well-researched glycosides, such as quercetin glycosides, to provide a practical guide for researchers.
Data Presentation: Cellular Permeability of Glycosides
The apparent permeability (Papp) is a quantitative measure of the rate at which a compound crosses a cell monolayer. It is a key parameter in predicting the intestinal absorption of orally administered drugs. The following table summarizes the apparent permeability of quercetin and its glycosides across Caco-2 cell monolayers, a widely used in vitro model for the human intestinal epithelium. This data serves as a representative example of how to present cellular uptake data for glycosidic compounds.
| Compound | Direction | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Reference |
| Quercetin | Apical to Basolateral | 5.8 ± 1.1 | [1] |
| Quercetin | Basolateral to Apical | 11.1 ± 1.2 | [1] |
| Quercetin 4'-glucoside | Apical to Basolateral | < 0.02 | [1] |
| Quercetin 4'-glucoside | Basolateral to Apical | 1.6 ± 0.2 | [1] |
| Quercetin 3,4'-diglucoside | Apical to Basolateral | 0.09 ± 0.03 | [1] |
| Quercetin 3,4'-diglucoside | Basolateral to Apical | 0.36 (calculated as 4x the A-B flux) | [1] |
Experimental Protocols
Protocol 1: Caco-2 Cell Culture and Differentiation
The human colon adenocarcinoma cell line, Caco-2, is a well-established model for studying intestinal drug absorption.
-
Cell Seeding: Seed Caco-2 cells at a density of 6 x 10⁴ cells/cm² onto polycarbonate Transwell® inserts (0.4 µm pore size).
-
Culture Medium: Maintain the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Differentiation: Culture the cells for 21 days to allow for differentiation into a polarized monolayer with well-defined tight junctions. Change the medium every 2-3 days.
-
Integrity Monitoring: Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values above 250 Ω·cm² are suitable for transport studies.
Protocol 2: Cellular Uptake and Transport Assay
This protocol details the steps for conducting a transport assay across Caco-2 cell monolayers.
-
Preparation:
-
Wash the differentiated Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.
-
Prepare transport buffer (HBSS) containing the test compound (e.g., this compound at various concentrations).
-
-
Apical to Basolateral Transport (Absorption):
-
Add the transport buffer containing the test compound to the apical (upper) chamber of the Transwell® insert.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Basolateral to Apical Transport (Efflux):
-
Add the transport buffer containing the test compound to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and collect samples from the apical chamber at the same time points as the absorption study.
-
-
Sample Analysis: Analyze the concentration of the test compound in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
Protocol 3: Quantification of Intracellular Compound Concentration by HPLC
This protocol provides a general procedure for quantifying the intracellular concentration of a glycoside.
-
Cell Lysis:
-
After the transport assay, wash the Caco-2 cell monolayers with ice-cold phosphate-buffered saline (PBS) to remove any residual compound.
-
Lyse the cells by adding a suitable lysis buffer (e.g., methanol or a buffer containing a non-ionic detergent like Triton X-100).
-
Scrape the cells and collect the lysate.
-
-
Sample Preparation:
-
Centrifuge the cell lysate to pellet cellular debris.
-
Collect the supernatant containing the intracellular compound.
-
If necessary, perform a protein precipitation step (e.g., by adding acetonitrile) and centrifuge again.
-
-
HPLC Analysis:
-
Inject the prepared supernatant into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometer).[2][3][4]
-
Develop a gradient or isocratic elution method to achieve good separation of the compound of interest from other cellular components.[2][3][4]
-
Quantify the compound by comparing its peak area to a standard curve prepared with known concentrations of the pure compound.[2][3][4]
-
Visualizations
Signaling Pathway Diagram
Many natural glycosides, such as quercetin, have been shown to modulate intracellular signaling pathways like the PI3K/Akt pathway, which is crucial for cell survival, proliferation, and metabolism.[5][6][7][8] The following diagram illustrates a potential mechanism by which a glycoside could activate this pathway.
Caption: PI3K/Akt signaling pathway activation by a glycoside.
Experimental Workflow Diagram
The following diagram outlines the general workflow for a cellular uptake study of a novel compound like this compound.
Caption: General workflow for a cellular uptake experiment.
References
- 1. Transport of quercetin and its glucosides across human intestinal epithelial Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. HPLC Method for Simultaneous Quantitative Detection of Quercetin and Curcuminoids in Traditional Chinese Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcogj.com [phcogj.com]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/Akt and ERK1/2 Signalling Are Involved in Quercetin-Mediated Neuroprotection against Copper-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quercetin protects against neuronal toxicity by activating the PI3K/Akt/GSK-3β pathway in vivo models of MPTP-induced Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Mechanism of Action of Rubelloside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rubelloside B, a pregnane glycoside, has garnered scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1] Despite its therapeutic potential, detailed mechanistic studies are largely unexplored, presenting a significant opportunity for research and drug discovery.[1] These application notes provide a comprehensive framework and detailed protocols for elucidating the mechanism of action of this compound, focusing on its potential anti-cancer and anti-inflammatory effects. The following sections outline a systematic approach, from initial cell viability screening to in-depth analysis of key signaling pathways.
General Experimental Workflow
A typical workflow to investigate the mechanism of action of a compound like this compound involves a multi-step process. Initially, the cytotoxic or anti-proliferative effects are determined. Subsequently, the mode of cell death, such as apoptosis, is investigated. Finally, the underlying molecular pathways are explored by examining changes in protein and gene expression.
Caption: A generalized workflow for elucidating the mechanism of action of this compound.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability and to calculate its half-maximal inhibitory concentration (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: After 4 hours, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Data Presentation:
| This compound (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 1 | 1.10 | 88 |
| 10 | 0.85 | 68 |
| 25 | 0.60 | 48 |
| 50 | 0.35 | 28 |
| 100 | 0.15 | 12 |
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine to the outer cell membrane and membrane integrity.
Materials:
-
Cells treated with this compound at the IC50 concentration
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Presentation:
| Treatment | % Viable (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Control | 95.2 | 2.1 | 1.5 | 1.2 |
| This compound (IC50) | 45.8 | 35.7 | 12.3 | 6.2 |
Western Blot Analysis of Signaling Proteins
This protocol is for detecting changes in the expression levels of key proteins involved in apoptosis and inflammatory signaling pathways.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, p-NF-κB, p-Akt, p-mTOR, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Data Presentation:
| Protein | Control (Relative Density) | This compound (Relative Density) | Fold Change |
| Bcl-2 | 1.00 | 0.45 | -2.22 |
| Bax | 1.00 | 1.85 | +1.85 |
| Cleaved Caspase-3 | 1.00 | 3.20 | +3.20 |
| p-NF-κB | 1.00 | 0.30 | -3.33 |
| p-Akt | 1.00 | 0.55 | -1.82 |
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring changes in the mRNA levels of target genes.
Materials:
-
Cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using gene-specific primers for target genes (e.g., BCL2, BAX, NFKB1, AKT1) and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Data Presentation:
| Gene | Control (Relative mRNA Level) | This compound (Relative mRNA Level) | Fold Change |
| BCL2 | 1.00 | 0.38 | -2.63 |
| BAX | 1.00 | 2.15 | +2.15 |
| NFKB1 | 1.00 | 0.42 | -2.38 |
| AKT1 | 1.00 | 0.61 | -1.64 |
Visualization of Postulated Signaling Pathways
Based on the experimental data, the following signaling pathways are postulated to be modulated by this compound.
Postulated Anti-Cancer Mechanism of this compound
Caption: this compound may induce apoptosis by inhibiting the PI3K/Akt/mTOR pathway.
Postulated Anti-Inflammatory Mechanism of this compound
Caption: this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Conclusion
The protocols and workflow described in these application notes provide a robust starting point for researchers to systematically investigate the mechanism of action of this compound. By combining these standard cell and molecular biology techniques, it is possible to gain valuable insights into how this promising natural compound exerts its therapeutic effects, paving the way for its potential development as a novel therapeutic agent.
References
Troubleshooting & Optimization
Technical Support Center: Maximizing Rubelloside B Extraction Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of Rubelloside B from Rubus suavissimus (Chinese Sweet Tea).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting yield of this compound from Rubus suavissimus leaves?
A1: The characteristic sweet compound, rubusoside (a closely related steviol glycoside often analyzed as a marker for this compound), accounts for approximately 5% of the dry leaf weight of Rubus suavissimus.[1] The combined content of five major bioactive compounds, including rubusoside, is around 5.9% (w/w).[1]
Q2: What are the main challenges in extracting this compound?
A2: The primary challenges include:
-
Co-extraction of impurities: Water-based extractions, in particular, can lead to a high concentration of polysaccharides, which can complicate downstream purification.[2][3][4]
-
Degradation of the target molecule: Although relatively stable, this compound can degrade under harsh pH and high-temperature conditions.
-
Sub-optimal extraction parameters: The yield is highly dependent on factors such as solvent type, temperature, and extraction time.
Q3: How can I remove polysaccharide impurities from my crude extract?
A3: Alcohol precipitation is an effective method for removing polysaccharides. Adding ethanol to a concentrated aqueous extract to a final concentration of 70-80% will precipitate the polysaccharides, which can then be removed by centrifugation or filtration.[3][5] This process can significantly increase the purity of the extract with respect to small bioactive molecules like this compound.[3][5]
Q4: What is the stability of this compound during extraction and storage?
A4: While specific data for this compound is limited, studies on structurally similar steviol glycosides indicate good stability under a pH range of 2-10 and at temperatures up to 120°C. Degradation is more likely to occur at pH values below 2 and temperatures above 140°C. For long-term storage of the extract, refrigeration is recommended to minimize any potential degradation.
Troubleshooting Guides
This section addresses specific issues that may arise during the extraction and purification of this compound.
Low Extraction Yield
| Symptom | Potential Cause | Recommended Solution |
| Consistently low yield of this compound in the crude extract. | Sub-optimal extraction parameters. | Optimize solvent concentration, temperature, and extraction time. Based on studies of similar compounds in Rubus species, an ethanol concentration of 50-70% and a temperature of 40-60°C are good starting points.[6][7][8] Ultrasound-assisted extraction can also significantly improve efficiency.[6][8][9] |
| Incomplete cell lysis. | Ensure the plant material is finely powdered to maximize surface area for solvent penetration. | |
| Inappropriate solvent-to-solid ratio. | A higher solvent-to-solid ratio (e.g., 30:1) can improve extraction efficiency by increasing the concentration gradient.[7] |
Purification Challenges
| Symptom | Potential Cause | Recommended Solution |
| Difficulty in separating this compound from other components. | Presence of co-eluting impurities. | Employ a multi-step purification strategy. After initial polysaccharide removal with alcohol precipitation, consider using macroporous resin chromatography for further separation.[10] |
| Loss of this compound during purification. | Adsorption to glassware or filtration membranes. | Pre-rinse glassware and equipment with the elution solvent. Select appropriate filtration membranes with low protein/glycoside binding properties. |
| Degradation during purification steps. | Maintain a moderate pH and avoid excessive heat during all purification steps. |
Data on Optimized Extraction Parameters
The following tables summarize optimized extraction parameters for related bioactive compounds from Rubus species, which can serve as a strong starting point for optimizing this compound extraction.
Table 1: Optimized Ultrasound-Assisted Extraction (UAE) Parameters for Phenolic Compounds from Rubus alceifolius Poir Leaves
| Parameter | Optimal Value |
| Ultrasound Power | 320 W |
| Extraction Temperature | 40°C |
| Extraction Time | 35.5 minutes |
| Source: Adapted from a study on the optimization of UAE for phenolic compounds and antioxidant activity from Rubus alceifolius Poir leaves.[8] |
Table 2: General Optimized Extraction Conditions for Phenolic Compounds from Olive Leaves (transferable principles)
| Parameter | Optimal Value |
| Ethanol Concentration | 80% (v/v) |
| Temperature | 40°C |
| Solvent-to-Solid Ratio | 30:1 |
| Source: Adapted from a study on the optimization of extraction parameters for phenolic compounds from olive leaves.[7][11] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of this compound
This protocol is based on optimized methods for extracting bioactive glycosides and phenolic compounds from plant materials.
-
Sample Preparation: Dry the leaves of Rubus suavissimus at 50-60°C and grind them into a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 500 mL flask.
-
Add 300 mL of 70% ethanol (solvent-to-solid ratio of 30:1).
-
Place the flask in an ultrasonic bath.
-
Set the ultrasonic power to approximately 300 W and the temperature to 40°C.
-
Extract for 35 minutes.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.
-
Protocol 2: Purification of this compound by Alcohol Precipitation
This protocol is designed to remove polysaccharides from the crude extract.
-
Reconstitution: Dissolve the crude extract from Protocol 1 in deionized water to a concentration of 100 mg/mL.
-
Precipitation:
-
While stirring, slowly add 95% ethanol to the aqueous extract until a final ethanol concentration of 70% (v/v) is reached.
-
Continue stirring for 30 minutes at room temperature.
-
Allow the mixture to stand for 4 hours at 4°C to facilitate complete precipitation of polysaccharides.
-
-
Separation:
-
Centrifuge the mixture at 4000 rpm for 20 minutes.
-
Carefully decant the supernatant, which contains the purified this compound.
-
The precipitate consists mainly of polysaccharides.
-
-
Final Concentration: Concentrate the supernatant under reduced pressure to remove the ethanol and water, yielding the purified extract.
Visualizations
Caption: Workflow for Extraction and Purification of this compound.
References
- 1. Quantitative and fingerprint analyses of Chinese sweet tea plant (Rubus Suavissimus S. Lee) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. Purification of a water extract of Chinese sweet tea plant (Rubus suavissimus S. Lee) by alcohol precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of a water extract of Chinese sweet tea plant (Rubus suavissimus S. Lee) by alcohol precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of ultrasonic amplitude, temperature, time and solvent concentration on bioactive compounds extraction from propolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Optimization Conditions of Ultrasound-Assisted Extraction for Phenolic Compounds and Antioxidant Activity from Rubus alceifolius Poir Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimization of the ultrasound-assisted extraction of flavonoids and the antioxidant activity of Ruby S apple peel using the response surface method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN110078775B - Environment-friendly production method of high-content rubusoside and rubuspolyphenol - Google Patents [patents.google.com]
- 11. etasr.com [etasr.com]
Technical Support Center: Overcoming Solubility Challenges with Rubelloside B in Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Rubelloside B in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
This compound is a triterpenoid glycoside isolated from the roots of Adina rubella. Its chemical structure, featuring a large hydrophobic triterpenoid core and a bulky sugar moiety, contributes to its generally poor solubility in aqueous solutions. Like many natural products of this class, it is expected to be more soluble in organic solvents.
Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 167875-39-0 | [1][2][3] |
| Molecular Formula | C42H66O14 | [1] |
| Molecular Weight | 794.98 g/mol |[1] |
Q2: In which solvents can I dissolve this compound?
-
Dimethyl Sulfoxide (DMSO): This is the most common and recommended solvent for dissolving hydrophobic compounds for in vitro assays. Many similar compounds are soluble in DMSO at concentrations of 20 mg/mL or higher.
-
Ethanol: Ethanol can also be used, although the solubility might be lower than in DMSO.
-
Methanol: Methanol is another potential solvent, but its utility may be limited depending on the required concentration.
This compound is expected to have very low solubility in water.
Troubleshooting Guide: Solubility Issues in Assays
This guide addresses common problems encountered when working with this compound in various assays.
Problem 1: Precipitate formation when preparing stock solutions.
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent.
Solutions:
-
Sonication: Gently sonicate the solution in a water bath to aid dissolution.
-
Warming: Carefully warm the solution to 37°C. Be cautious, as excessive heat may degrade the compound.
-
Solvent Selection: If precipitation persists, consider using a stronger organic solvent like DMSO if you were initially using ethanol or methanol.
-
Reduce Concentration: Prepare a less concentrated stock solution.
Problem 2: Precipitation of this compound upon dilution into aqueous assay buffer or cell culture medium.
Possible Cause: The final concentration of the organic solvent (e.g., DMSO) in the assay is too low to maintain this compound in solution.
Solutions:
-
Optimize Final Solvent Concentration: Ensure the final concentration of DMSO in your assay medium is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always perform a vehicle control to assess the effect of the solvent on your experimental system.
-
Serial Dilutions: Perform serial dilutions of your stock solution in the assay medium while vortexing or mixing vigorously to ensure rapid and even dispersion.
-
Use of Pluronic F-68: For cell culture-based assays, consider adding a low concentration (e.g., 0.01% - 0.1%) of a non-ionic surfactant like Pluronic F-68 to your culture medium to improve the stability of the compound in the aqueous environment.
-
BSA Conjugation: For certain in vitro assays, bovine serum albumin (BSA) can be used to help solubilize hydrophobic compounds.
Problem 3: Inconsistent or non-reproducible assay results.
Possible Cause: Incomplete dissolution or precipitation of this compound leading to inaccurate concentrations in the assay.
Solutions:
-
Visual Inspection: Before each experiment, visually inspect your stock and working solutions for any signs of precipitation. If present, follow the steps in Problem 1 to redissolve.
-
Fresh Preparations: Prepare fresh working solutions from your stock solution for each experiment to avoid issues with compound stability and precipitation over time.
-
Consistent Solvent Concentration: Maintain a consistent final concentration of the organic solvent across all experimental and control wells.
Experimental Protocols
Below are detailed methodologies for assays where solubility issues with compounds like this compound are common.
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mg/mL).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate in a room temperature water bath for 5-10 minutes or until the compound is fully dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: NF-κB Luciferase Reporter Assay
This assay is used to determine if this compound inhibits the NF-κB signaling pathway.
Workflow Diagram:
Figure 1. Workflow for an NF-κB luciferase reporter assay.
Methodology:
-
Cell Seeding: Seed HEK293T cells transiently or stably expressing an NF-κB-driven luciferase reporter gene in a 96-well plate.
-
Pre-treatment: The following day, pre-treat the cells with a serial dilution of this compound for 1 hour. Prepare dilutions in cell culture medium, ensuring the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Stimulation: Stimulate the cells with an appropriate inducer of the NF-κB pathway, such as Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 10 ng/mL.
-
Incubation: Incubate the plate for 6 to 24 hours at 37°C in a CO2 incubator.
-
Lysis and Measurement: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol of your luciferase assay kit.
Protocol 3: Western Blot for Phospho-p65
This protocol is to assess the effect of this compound on the phosphorylation of the p65 subunit of NF-κB, a key step in its activation.
Workflow Diagram:
Figure 2. General workflow for Western blot analysis.
Methodology:
-
Cell Treatment: Seed appropriate cells (e.g., RAW 264.7 macrophages) in a 6-well plate. Treat the cells with this compound at the desired concentrations for a specified time, followed by stimulation with TNF-α (e.g., 10 ng/mL) for 15-30 minutes.
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST and then incubate with a primary antibody specific for phosphorylated p65 (Ser536). Also, probe for total p65 and a loading control (e.g., β-actin or GAPDH) on the same or a parallel blot.
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways
While the direct molecular targets of this compound are not yet fully elucidated, its potential anti-inflammatory effects suggest it may modulate key inflammatory signaling pathways such as NF-κB and MAPK.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by pro-inflammatory signals, the IKK complex phosphorylates IκB, leading to its degradation and the release of NF-κB, which then translocates to the nucleus to activate the transcription of inflammatory genes.
Figure 3. Simplified overview of the canonical NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases—including p38, JNK, and ERK—that are activated by various extracellular stimuli and regulate the expression of inflammatory mediators.
Figure 4. General cascade of the MAPK signaling pathway.
References
Technical Support Center: Optimizing HPLC Separation of Rubelloside B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Rubelloside B from its isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Resolution Between this compound and an Isomeric Impurity
Q: My chromatogram shows poor resolution (Rs < 1.5) between the main this compound peak and a closely eluting impurity. How can I improve the separation?
A: Poor resolution between isomers is a common challenge due to their similar physicochemical properties. Here are several strategies to enhance separation, starting with the simplest adjustments:
-
Optimize the Mobile Phase Gradient: A shallow gradient is often more effective for separating closely related compounds. If you are using a steep gradient, try decreasing the rate of organic solvent increase. This will increase the interaction time of the analytes with the stationary phase, potentially improving separation.[1][2]
-
Modify Mobile Phase Composition:
-
Solvent Type: If you are using acetonitrile, consider switching to methanol or using a ternary mixture of water, acetonitrile, and methanol. Different organic modifiers can alter the selectivity of the separation.
-
pH Adjustment: For triterpene glycosides, which may have acidic functionalities, adjusting the pH of the aqueous portion of the mobile phase with additives like formic acid, acetic acid, or phosphoric acid can influence the ionization state of the molecules and improve resolution. A common starting point is a pH between 2.5 and 3.5.[3]
-
-
Reduce the Flow Rate: Lowering the flow rate can increase the efficiency of the separation by allowing more time for equilibrium between the mobile and stationary phases. This often leads to sharper peaks and better resolution, though it will increase the run time.
-
Lower the Column Temperature: Decreasing the column temperature can sometimes enhance separation by increasing retention and altering selectivity. However, be aware that this will also increase backpressure. A typical starting temperature for such separations is around 40°C.[1]
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a different column chemistry.
-
Different C18 Phases: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer or one with a different bonding density or end-capping can provide different selectivity.
-
Alternative Stationary Phases: For highly polar glycosides, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be an effective alternative to reversed-phase chromatography.
-
Issue 2: Peak Tailing of the this compound Peak
Q: The this compound peak in my chromatogram is showing significant tailing. What are the likely causes and how can I fix it?
A: Peak tailing can be caused by several factors, from column issues to mobile phase incompatibility. Here's a systematic approach to troubleshooting:
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting your sample.
-
Secondary Interactions with the Column: The acidic nature of the silanol groups on the silica backbone of the stationary phase can interact with polar analytes, causing tailing.
-
Use a Low pH Mobile Phase: Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to your mobile phase can suppress the ionization of silanols and reduce these secondary interactions.[3]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with proper end-capping have fewer exposed silanol groups, minimizing tailing for basic and acidic compounds.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.
-
Flush the Column: Follow the manufacturer's instructions for column flushing to remove strongly retained contaminants.
-
Replace the Column: If flushing does not resolve the issue, the column may need to be replaced.
-
-
Mismatched Injection Solvent: If the injection solvent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.
Issue 3: Inconsistent Retention Times for this compound
Q: I am observing a drift in the retention time of this compound across multiple injections. What could be causing this instability?
A: Fluctuating retention times can compromise the reliability of your analytical method. The following are common causes and their solutions:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A stable baseline is a good indicator of equilibration.
-
Mobile Phase Instability:
-
Buffer Precipitation: If you are using a buffer, ensure it is soluble in the highest organic concentration of your gradient. Buffer precipitation can cause pressure fluctuations and retention time shifts.
-
Solvent Evaporation: Ensure your mobile phase bottles are properly covered to prevent the evaporation of the more volatile organic solvent, which would change the mobile phase composition over time.
-
-
Pump and System Leaks: Check for any leaks in the pump, injector, tubing, and fittings. A small leak can lead to an inconsistent flow rate and, consequently, variable retention times.
-
Column Temperature Fluctuations: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[1]
-
Changes in Mobile Phase pH: If using a buffered mobile phase, ensure its pH is stable and not close to the pKa of your analyte, as small pH shifts can lead to significant changes in retention.
Data Presentation: HPLC Method Parameters for Diterpenoid Glycoside Separation
The following tables summarize typical starting parameters for the HPLC separation of this compound and related diterpenoid glycosides, derived from methods used for constituents of Rubus suavissimus and Stevia rebaudiana.
Table 1: Column and Mobile Phase Parameters
| Parameter | Recommendation 1 (Reversed-Phase) | Recommendation 2 (Reversed-Phase) | Recommendation 3 (HILIC) |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 150 mm x 3.0 mm, 2 µm | HILIC, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water[3] | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile[3] | Methanol | Acetonitrile |
| Detection | UV at 205 nm[3] | UV at 210 nm | UV at 205 nm |
Table 2: Example Gradient Elution Programs
| Time (min) | %B in Rec. 1 | %B in Rec. 2 | %B in Rec. 3 |
| 0.0 | 15 | 30 | 90 |
| 20.0 | 24 | 60 | 75 |
| 37.0 | 80 | 90 | 45 |
| 38.0 | 95 | 90 | 5 |
| 40.0 | 5 | 30 | 90 |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for this compound
This protocol provides a starting point for the separation of this compound from potential isomers using a standard reversed-phase HPLC setup.
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) phosphoric acid in HPLC-grade water.[3]
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 0-6 min, 5-15% B; 6-20 min, 15-24% B; 20-37 min, 24-80% B; 37-38 min, 80-95% B; 38-38.5 min, 95-5% B; 38.5-40 min, 5% B.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[3]
-
Detection Wavelength: 205 nm.[3]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Acquire the chromatogram for 40 minutes.
-
At the end of each run, allow the column to re-equilibrate at the initial conditions for at least 5 minutes before the next injection.
-
Visualizations
Caption: Troubleshooting workflow for improving peak resolution.
Caption: General experimental workflow for HPLC analysis.
References
- 1. Reversed-Phase HPLC Analysis of Steviol Glycosides Isolated from Stevia rebaudiana Bertoni [scirp.org]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Integrating Constituents Absorbed into Blood, Network Pharmacology, and Quantitative Analysis to Reveal the Active Components in Rubus chingii var. suavissimus that Regulate Lipid Metabolism Disorder - PMC [pmc.ncbi.nlm.nih.gov]
"Troubleshooting Rubelloside B instability in solution"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rubelloside B. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound, also known as Russelioside B, is a steroid saponin.[1] It is a type of pregnane glycoside that has been investigated for a variety of pharmacological effects, including anti-inflammatory, anti-diabetic, and anti-obesity activities.
Q2: What are the primary factors that can cause this compound to become unstable in solution?
As a steroidal glycoside, the stability of this compound in solution is primarily affected by three main factors:
-
pH: Saponins are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, leading to the cleavage of the sugar moieties from the steroid core.[2] Base-catalyzed hydrolysis is a common degradation pathway for saponins.[3][4]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis.[3] For optimal stability, it is recommended to store solutions at low temperatures.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation of saponins.[5] It is advisable to protect solutions containing this compound from light.
Q3: I am observing a loss of activity or the appearance of unknown peaks in my chromatogram when analyzing my this compound solution. What could be the cause?
This is a common sign of degradation. The loss of activity suggests that the parent this compound molecule is being converted into other compounds. The appearance of new peaks in your chromatogram (e.g., via HPLC or LC-MS) indicates the formation of degradation products. This degradation is likely due to one or more of the instability factors mentioned in Q2 (improper pH, elevated temperature, or light exposure).
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Solution
Symptoms:
-
A significant decrease in the peak area of this compound in a short period.
-
The appearance of multiple new peaks in the chromatogram.
-
Loss of expected biological activity in your assay.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate pH of the solvent or buffer | - Verify the pH of your solution. Steroidal saponins are generally more stable in neutral to slightly acidic conditions. Avoid strongly acidic or alkaline conditions. - If your experimental conditions require a specific pH where this compound is unstable, prepare fresh solutions immediately before use and minimize the time the compound spends in that solution. |
| High storage or experimental temperature | - Store stock solutions of this compound at or below -20°C. - For working solutions, prepare them fresh and keep them on ice or at 4°C as much as possible during your experiment. - Avoid repeated freeze-thaw cycles, which can also contribute to degradation. |
| Exposure to light | - Store stock and working solutions in amber vials or wrap containers in aluminum foil to protect them from light. - Minimize exposure to ambient light during experimental setup and execution. |
| Oxidative degradation | - While less common for this class of compounds compared to others, consider degassing your solvents or using antioxidants if you suspect oxidation is an issue, especially if your solution contains components that could generate reactive oxygen species. |
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
High variability between replicate experiments.
-
A gradual decrease in the observed effect over the course of an experiment or between experiments conducted on different days.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of working solutions | - Prepare fresh working dilutions of this compound from a frozen stock solution for each experiment. Do not store diluted working solutions for extended periods, even at 4°C. |
| Adsorption to labware | - Saponins can be surface-active. Consider using low-adhesion microplates or glassware. Pre-rinsing labware with the experimental buffer might also help. |
| Solvent effects | - Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all experiments and is at a level that does not affect your biological system. |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Steroid Saponin (Illustrative Example)
Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[6][7][8][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10] The following is a general protocol that can be adapted for this compound.
Objective: To identify the degradation products and pathways of a steroid saponin under various stress conditions.
Materials:
-
Steroid Saponin (e.g., this compound)
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or ELSD detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the steroid saponin at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 2 hours. Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 2 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 48 hours. Also, heat 2 mL of the stock solution at 80°C for 24 hours.
-
Photodegradation: Expose 2 mL of the stock solution to direct sunlight for 48 hours or in a photostability chamber.
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
-
A typical HPLC method for steroid saponins might use a C18 column with a gradient elution of water and acetonitrile. Detection can be done at a low UV wavelength (e.g., 205 nm) or with an Evaporative Light Scattering Detector (ELSD).
-
Data Presentation: Illustrative Forced Degradation Data for a Steroid Saponin
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 2 hours | 60°C | 15.2% | 2 |
| 0.1 M NaOH | 2 hours | 60°C | 18.5% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 8.7% | 1 |
| Heat (Solution) | 24 hours | 80°C | 12.1% | 2 |
| Heat (Solid) | 48 hours | 80°C | 5.4% | 1 |
| Photolytic | 48 hours | Ambient | 9.8% | 2 |
Note: This is example data and the actual degradation of this compound may vary.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.[11][12]
Instrumentation: HPLC with a PDA or ELSD detector.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: 205 nm or ELSD
Visualizations
Experimental Workflow for Forced Degradation Studies
Potential Degradation Pathway of a Steroid Saponin
The primary degradation pathway for steroid saponins like this compound is the hydrolysis of the glycosidic bonds. This can occur in a stepwise manner, with sugar units being cleaved off sequentially.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Mechanism of the antidiabetic action of Nigella sativa and Thymoquinone: a review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Stability of saponin biopesticides: hydrolysis in aqueous solutions and lake waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajpsonline.com [ajpsonline.com]
- 7. longdom.org [longdom.org]
- 8. sgs.com [sgs.com]
- 9. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability_Indicating_HPLC_Method.ppt [slideshare.net]
- 12. japsonline.com [japsonline.com]
Technical Support Center: Minimizing Rubelloside B Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Rubelloside B during isolation from its natural source, primarily the roots of Rubia cordifolia (Indian Madder).
Troubleshooting Guides
This section addresses common issues encountered during the isolation of this compound, focusing on degradation as a primary cause of low yield and impurity.
Q1: My final yield of this compound is consistently low. What are the likely causes related to degradation?
A1: Low yields of this compound are often attributable to degradation during the extraction and purification process. The primary culprits are enzymatic hydrolysis, acid hydrolysis, and thermal degradation. It is crucial to evaluate each step of your protocol for potential degradation triggers.
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Enzymatic Degradation: Fresh or improperly dried plant material contains endogenous enzymes, such as β-glucosidases, that can cleave the glycosidic bonds of this compound upon cell lysis.
-
Acid Hydrolysis: this compound, like many glycosides, is susceptible to hydrolysis under acidic conditions. The glycosidic linkage can be broken, separating the triterpenoid aglycone from its sugar moieties. This can be a concern if the pH of the extraction solvent or chromatography mobile phase is too low.
-
Thermal Degradation: Prolonged exposure to high temperatures during extraction, solvent evaporation, or drying can accelerate both enzymatic and chemical degradation.
To diagnose the issue, it is recommended to analyze samples at various stages of your process (post-extraction, post-fractionation, etc.) using a technique like High-Performance Liquid Chromatography (HPLC) to track the concentration of this compound and the appearance of potential degradation products.
Q2: I'm observing unexpected peaks in my HPLC chromatogram after purification. Could these be degradation products of this compound?
A2: Yes, it is highly probable that new, unexpected peaks are degradation products. The most common degradation pathway for a triterpenoid glycoside like this compound is the hydrolysis of its glycosidic bonds. This would result in the formation of the aglycone (the non-sugar part) and the individual sugar molecules. The aglycone is significantly less polar than the parent glycoside and will, therefore, have a much longer retention time in a reversed-phase HPLC system. You may also observe peaks corresponding to partially hydrolyzed intermediates if this compound has multiple sugar units. To confirm the identity of these peaks, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) can be employed to determine their molecular weights.
Q3: How can I prevent or minimize enzymatic degradation during the initial extraction from Rubia cordifolia roots?
A3: Preventing enzymatic degradation is critical and should be addressed at the very beginning of the isolation process. Here are several strategies:
-
Rapid Drying: Immediately after harvesting, the plant material should be rapidly dried at a moderate temperature (e.g., 40-50°C) with good air circulation to inactivate endogenous enzymes.
-
Freeze-Drying (Lyophilization): This is an excellent method for preserving the chemical integrity of the plant material and preventing enzymatic activity.
-
Blanching: Briefly immersing the fresh plant material in boiling water or steam for a few minutes can effectively denature most enzymes. However, one must be cautious about the potential for losing water-soluble compounds.
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Solvent Choice: Starting the extraction with a solvent that can denature enzymes, such as methanol or ethanol, is beneficial. A common extraction mixture for Rubia cordifolia is a combination of chloroform and methanol.
Q4: What are the optimal pH and temperature conditions for handling this compound solutions?
Frequently Asked Questions (FAQs)
Q1: What is the general chemical stability of this compound?
A1: this compound is a triterpenoid glycoside. This class of compounds is generally stable when stored in a dry, solid form away from light and heat. However, in solution, they are susceptible to degradation through hydrolysis, particularly under acidic conditions or when exposed to glycosidase enzymes. Elevated temperatures will accelerate these degradation processes.
Q2: Which solvents are recommended for the extraction and purification of this compound to minimize degradation?
A2: For the initial extraction from Rubia cordifolia, polar organic solvents are typically used. Methanol or a mixture of chloroform and methanol (e.g., 1:1 v/v) has been reported for the extraction of glycosides from this plant. For chromatographic purification, a combination of solvents like methanol, acetonitrile, and water is commonly used in reversed-phase HPLC. It is important to ensure that any acidic modifiers used in the mobile phase (like formic acid or acetic acid) are kept at a low concentration (typically ≤ 0.1%) to minimize the risk of hydrolysis.
Q3: How should I store my isolated this compound to ensure its long-term stability?
A3: For long-term storage, isolated this compound should be in a solid, dry form. It is best stored in a tightly sealed container, protected from light, at a low temperature (-20°C is recommended). If it must be stored in solution, use a non-reactive solvent, and store at low temperatures for the shortest possible time.
Quantitative Data Summary
While specific degradation kinetics for this compound are not available, the following table summarizes the expected stability of triterpenoid glycosides under various conditions, which can be used as a guideline.
| Condition | Parameter | Expected Impact on this compound Stability | Recommendation |
| pH | < 4 | High risk of acid hydrolysis | Avoid; use buffered solutions if necessary |
| 5 - 7 | Generally stable | Optimal Range | |
| > 8 | Increased risk of hydrolysis | Avoid prolonged exposure | |
| Temperature | < 4°C | High stability | Recommended for storage of solutions |
| Room Temp (~25°C) | Moderate stability, risk increases with time | Suitable for short-term processing | |
| > 40°C | Significant increase in degradation rate | Avoid | |
| Enzymes | β-glucosidases | Rapid hydrolysis of glycosidic bonds | Inactivate enzymes in plant material before extraction |
Experimental Protocols
Detailed Methodology for the Isolation of this compound with Minimized Degradation
This protocol is a suggested procedure based on common practices for isolating triterpenoid glycosides from Rubia cordifolia, incorporating steps to minimize degradation.
1. Plant Material Preparation:
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Immediately after harvesting, thoroughly wash the roots of Rubia cordifolia with water to remove soil and debris.
-
Quickly chop the roots into small pieces.
-
Immediately freeze-dry the chopped roots until a constant weight is achieved. Alternatively, oven-dry at 40-50°C with good air circulation.
-
Grind the dried roots into a fine powder.
2. Extraction:
-
Macerate the powdered root material in a 1:1 (v/v) mixture of chloroform and methanol at room temperature for 24 hours with occasional stirring. Use a solid-to-solvent ratio of 1:10 (w/v).
-
Filter the mixture and collect the supernatant.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Combine all the supernatants.
3. Solvent Removal:
-
Concentrate the combined extract using a rotary evaporator at a temperature not exceeding 40°C under reduced pressure to obtain a crude extract.
4. Preliminary Purification (Solvent Partitioning):
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Suspend the crude extract in water and partition it sequentially with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol. Triterpenoid glycosides are typically enriched in the n-butanol fraction.
-
Concentrate the n-butanol fraction to dryness under reduced pressure at <40°C.
5. Chromatographic Purification:
-
Subject the dried n-butanol fraction to column chromatography on a suitable stationary phase (e.g., silica gel or a reversed-phase C18 material).
-
Elute the column with a gradient of solvents. For reversed-phase chromatography, a gradient of methanol and water is often effective.
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Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC.
-
Combine the fractions containing this compound.
-
If necessary, perform further purification using preparative HPLC until a pure compound is obtained.
6. Final Steps:
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Remove the solvent from the pure fractions under reduced pressure at a low temperature.
-
Dry the final product under a high vacuum to remove any residual solvent.
-
Store the pure this compound at -20°C in a sealed, light-protected container.
Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Troubleshooting logic for low this compound yield.
Caption: Primary degradation pathway of this compound.
"Refining the purification protocol for high-purity Rubelloside B"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine the purification protocol for high-purity Rubelloside B.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Incomplete extraction from plant material. 2. Degradation of this compound during extraction. | 1. Ensure plant material is finely powdered. Increase extraction time or perform multiple extraction cycles. Consider using ethanol as the extraction solvent. 2. Avoid prolonged exposure to high temperatures. |
| Poor Separation in Column Chromatography | 1. Inappropriate stationary phase. 2. Incorrect mobile phase composition. 3. Column overloading. 4. Uneven column packing. | 1. For initial purification, macroporous resins like ADS-7 can be effective. For high-purity separation, silica gel is a common choice. 2. Optimize the gradient of the mobile phase. For silica gel, a gradient of increasing ethanol in a non-polar solvent is typical. 3. Reduce the amount of crude extract loaded onto the column. The weight of the adsorbent should generally be 20-50 times the sample weight.[1] 4. Ensure the column is packed uniformly to prevent channeling.[1] |
| Presence of Polysaccharide Impurities | Aqueous extraction methods can co-extract a significant amount of polysaccharides.[2][3] | Perform alcohol precipitation after the initial extraction. Adding ethanol to the aqueous extract to a final concentration of 70-80% can effectively precipitate and remove polysaccharides.[2][3][4] |
| Final Product Purity Below 95% | Single purification step is insufficient. | Employ a multi-step purification process. A patent for purifying a related compound, rubusoside, to over 95% purity involves sequential treatments with different concentrations of aqueous alcoholic solutions.[5] Consider a final purification step using preparative HPLC. |
| Solvent Removal is Slow or Inefficient | High boiling point of the elution solvent. | Whenever possible, use organic solvents with lower boiling points for easier removal by rotary evaporation. |
Frequently Asked Questions (FAQs)
1. What is the recommended initial extraction method for this compound from Rubus suavissimus leaves?
An efficient method involves extracting the dried, pulverized leaves with ethanol. Following extraction, the ethanol is typically recovered under reduced pressure to yield a crude extract.[4] Aqueous extraction is also used, but it tends to co-extract a large amount of polysaccharides which must be removed in a subsequent step.[2][3]
2. How can I remove polysaccharides from my crude extract?
Alcohol precipitation is a simple and effective method. By adding ethanol to a concentrated aqueous extract to a final concentration of 70-80%, polysaccharides can be precipitated and removed by centrifugation or filtration.[2][3][4]
3. What type of column chromatography is suitable for this compound purification?
For initial purification and removal of major impurities, column chromatography with macroporous resins (e.g., ADS-7) is a viable option.[6] For achieving high purity, silica gel column chromatography is commonly employed.[1][7]
4. What is a typical mobile phase for silica gel column chromatography of this compound?
Since this compound is a polar compound, a normal-phase chromatography setup is used where the stationary phase (silica gel) is polar. Elution is typically carried out with a mobile phase of increasing polarity. One would start with a less polar solvent and gradually increase the proportion of a more polar solvent, such as ethanol.
5. How can I assess the purity of my final this compound product?
High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for determining the purity of this compound.[2]
6. Are there any known stability issues with this compound?
While specific degradation pathways for this compound are not detailed in the provided search results, glycosides can be susceptible to hydrolysis, which can be influenced by pH and temperature.[5] It is advisable to store the purified compound in a cool, dry place.
Experimental Protocols
Protocol 1: Extraction and Initial Purification by Alcohol Precipitation
-
Extraction:
-
Pulverize dried Rubus suavissimus leaves.
-
Extract the powdered leaves with 95% ethanol at a 1:10 (w/v) ratio for 2 hours with agitation.
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Filter the mixture and collect the ethanol extract.
-
Repeat the extraction on the plant residue to maximize yield.
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Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Alcohol Precipitation:
-
Dissolve the crude extract in deionized water.
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While stirring, slowly add 95% ethanol to the aqueous solution until a final ethanol concentration of 70-80% is reached.
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Continue stirring for 30 minutes to allow for complete precipitation of polysaccharides.
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Centrifuge the mixture at high speed (e.g., 4000 rpm) for 15 minutes.
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Decant and collect the supernatant, which contains the partially purified this compound.
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Concentrate the supernatant under reduced pressure.
-
Protocol 2: Silica Gel Column Chromatography
-
Column Packing:
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Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring a uniform bed.
-
-
Sample Loading:
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Dissolve the partially purified extract from Protocol 1 in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
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Begin elution with a non-polar solvent and gradually increase the polarity by adding a polar solvent like ethanol in a stepwise or gradient manner.
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
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Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing high-purity this compound.
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Pool the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Caption: Workflow for the purification of high-purity this compound.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. researchgate.net [researchgate.net]
- 3. Purification of a water extract of Chinese sweet tea plant (Rubus suavissimus S. Lee) by alcohol precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification of a water extract of Chinese sweet tea plant (Rubus suavissimus S. Lee) by alcohol precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20130040033A1 - High-Purity Rubusoside And Process For Purification Of The Same - Google Patents [patents.google.com]
- 6. Characterization and purification of hypoglycemic components from Rubus suavissimus leaf by affinity ultrafiltration, molecular docking, and macroporous resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
"Addressing matrix effects in LC-MS analysis of Rubelloside B"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Rubelloside B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its LC-MS analysis prone to matrix effects?
A1: this compound is a diterpenoid glycoside. The analysis of diterpenoid glycosides by LC-MS is often challenging due to their chemical nature and the complexity of the matrices they are typically found in, such as herbal extracts and biological fluids.[1][2] Matrix effects, which are the alteration of analyte ionization efficiency by co-eluting compounds, are a common issue.[3][4] For this compound, these interfering compounds can include other glycosides, flavonoids, phenols, and lipids from the sample matrix, which can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of quantification.
Q2: What are the typical signs of matrix effects in my this compound analysis?
A2: Common indicators of matrix effects include:
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Poor reproducibility of results between different sample preparations.
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Inaccurate quantification, leading to either underestimation (ion suppression) or overestimation (ion enhancement) of this compound concentration.
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Non-linear calibration curves when using standards prepared in a simple solvent.
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Distortion of the chromatographic peak shape or shifts in retention time.
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Inconsistent response of the internal standard across different samples.
Q3: How can I qualitatively and quantitatively assess matrix effects for this compound?
A3: Two primary methods are used to assess matrix effects:
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Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected into the LC system. Any deviation in the baseline signal of this compound indicates the presence of interfering compounds eluting at that time.
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Quantitative Assessment (Post-Extraction Spike Method): This is the most common method to quantify the extent of matrix effects. The response of this compound in a blank matrix extract that has been spiked after extraction is compared to the response of a pure standard solution at the same concentration.
The Matrix Factor (MF) is calculated to quantify this effect. An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Troubleshooting Guide
This guide provides a systematic approach to identifying, diagnosing, and mitigating matrix effects in the LC-MS analysis of this compound.
Problem Identification: Inconsistent or Inaccurate Results
Question: Are you observing high variability, poor peak shapes, or inaccurate quantification for this compound? Action: These are strong indicators of matrix effects. Proceed to the diagnosis and mitigation steps.
Diagnosis: Confirming and Quantifying Matrix Effects
Question: How do I confirm that matrix effects are the cause of my issues? Answer: Perform a quantitative assessment of the matrix effect using the post-extraction spike method.
Experimental Protocol: Quantitative Assessment of Matrix Effect
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Prepare three sets of samples:
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Set A (Neat Solution): A standard solution of this compound in the initial mobile phase.
-
Set B (Post-Extraction Spike): A blank matrix sample (e.g., plasma, plant extract without this compound) is subjected to the entire extraction procedure. The final, clean extract is then spiked with this compound at a known concentration.
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Set C (Pre-Extraction Spike / Recovery): A blank matrix sample is spiked with this compound at a known concentration before the extraction procedure.
-
-
Analyze all three sets using your established LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
| Parameter | Formula | Interpretation |
| Matrix Factor (MF) | (Peak Area of Set B) / (Peak Area of Set A) | MF < 1: Ion SuppressionMF > 1: Ion EnhancementMF = 1: No Matrix Effect |
| Recovery (RE) | (Peak Area of Set C) / (Peak Area of Set B) | Indicates the efficiency of the extraction process. |
Mitigation Strategies: Reducing or Compensating for Matrix Effects
Once matrix effects are confirmed, employ one or more of the following strategies.
The primary goal of sample preparation is to remove interfering matrix components before LC-MS analysis.
Recommended Sample Preparation Techniques for this compound:
| Technique | Description | Suitability for this compound |
| Liquid-Liquid Extraction (LLE) | A simple and cost-effective method where this compound is partitioned between two immiscible liquids. For diterpenoid glycosides, a common approach is to use a polar organic solvent (e.g., ethyl acetate, n-butanol) to extract from an aqueous sample. | Effective for removing non-polar interferences. |
| Solid-Phase Extraction (SPE) | A more selective technique where this compound is retained on a solid sorbent while interferences are washed away. Reversed-phase (C18) or mixed-mode cation exchange cartridges can be effective for glycosides.[5] | Highly effective for complex matrices like plasma and plant extracts, providing cleaner samples than LLE. |
| Protein Precipitation (PPT) | Primarily used for biological fluids like plasma or serum. A cold organic solvent (e.g., methanol, acetonitrile) is added to precipitate proteins.[5][6] | A simple and fast method, but may not remove other matrix components like phospholipids, which can cause significant ion suppression. |
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound in a Plant Extract
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Sample Pre-treatment: Extract the dried plant material with a suitable solvent (e.g., 70% ethanol). Evaporate the solvent and reconstitute the residue in a water/methanol mixture.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge sequentially with methanol and then water.
-
Sample Loading: Load the pre-treated sample onto the conditioned cartridge.
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Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar interferences.
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Elution: Elute this compound with a higher percentage of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS analysis.
Modifying the LC method can help separate this compound from co-eluting matrix components.
-
Gradient Modification: A shallower gradient can improve the resolution between the analyte and interfering peaks.
-
Column Chemistry: Consider using a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) to alter the selectivity of the separation.
-
UHPLC: Ultra-high-performance liquid chromatography (UHPLC) systems provide higher resolution and peak capacities, which can significantly reduce co-elution and thus matrix effects.[3]
Using an appropriate internal standard is crucial for compensating for matrix effects.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A SIL-IS of this compound will have nearly identical chemical properties and chromatographic behavior, and will therefore experience the same degree of matrix effect, allowing for accurate correction.
-
Structural Analog: If a SIL-IS is unavailable, a structural analog of this compound can be used. It is important to ensure that the analog co-elutes with this compound and exhibits a similar ionization response.
Prepare calibration standards in a blank matrix that is as close as possible to the study samples. This helps to ensure that the standards and the samples experience the same matrix effects.
Visual Workflow and Logic Diagrams
Caption: A workflow for troubleshooting matrix effects in LC-MS analysis.
Caption: Logic for selecting a sample preparation technique.
References
- 1. Fine-Scale Characterization of Plant Diterpene Glycosides Using Energy-Resolved Untargeted LC-MS/MS Metabolomics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Screening and Identification of Diterpenoids in Tinospora sinensis Based on High-Performance Liquid Chromatography Coupled with Linear Ion Trap-Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [ub-ir.bolton.ac.uk]
- 5. A Simple and Sensitive LC-MS/MS Method for Determination of Four Major Active Diterpenoids from Andrographis paniculata in Human Plasma and Its Application to a Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of tubuloside B by LC-MS/MS and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of Rubelloside B Bioassays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of bioassays involving Rubelloside B and related compounds from the Rubus genus. Given the limited specific public data on this compound, this guide incorporates best practices and common challenges encountered with natural product bioassays, particularly those for anti-inflammatory and antioxidant activities, which are common for compounds from this genus.
Frequently Asked Questions (FAQs)
Q1: My this compound bioassay results are inconsistent between experiments. What are the common causes?
A1: Inconsistency in bioassay results for natural products like this compound can stem from several factors:
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Sample Purity and Integrity: The purity of your this compound sample is critical. Contaminants can interfere with the assay. Ensure proper extraction, purification, and storage of the compound. Degradation due to improper storage (e.g., exposure to light or temperature fluctuations) can also lead to variability.
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Solvent Effects: The solvent used to dissolve this compound can influence its activity and interact with assay components. It is crucial to use a consistent, high-purity solvent and include appropriate solvent controls in all experiments.
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Cell-Based Assay Variability: If using cell-based assays, factors such as cell line passage number, cell density, and growth phase can significantly impact results. Standardize your cell culture conditions meticulously.
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Reagent Stability: Ensure all assay reagents are stored correctly and are within their expiration dates. Reagent degradation is a common source of assay drift.
-
Pipetting and Handling Errors: Minor variations in pipetting volumes and handling techniques can introduce significant errors, especially in high-throughput screening. Calibrate pipettes regularly and maintain consistent handling procedures.
Q2: I am observing lower than expected bioactivity for this compound in my anti-inflammatory assay. What should I check?
A2: Lower than expected bioactivity can be due to several issues:
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Compound Degradation: this compound, like many natural products, may be sensitive to temperature, pH, and light. Ensure it has been stored correctly in a dark, cool, and dry environment.
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Assay Interference: Components of your assay medium or the detection system might interfere with this compound. Consider running control experiments to test for such interactions.
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Incorrect Assay Endpoint: The selected endpoint might not be optimal for measuring the specific activity of this compound. For instance, if assessing anti-inflammatory effects, measuring a single cytokine may not capture the full picture. A broader panel of inflammatory markers could be more informative.
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Suboptimal Concentration: The concentrations of this compound used may be outside the effective range. A wider dose-response curve should be performed to determine the optimal concentration range.
Q3: How can I minimize the "edge effect" in my 96-well plate-based assays for this compound?
A3: The "edge effect," where wells on the perimeter of a microplate behave differently from the interior wells, is a common issue. To mitigate this:
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Proper Incubation: Ensure uniform temperature and humidity in your incubator. Uneven evaporation from the outer wells is a primary cause of the edge effect.
-
Plate Sealing: Use high-quality plate sealers to minimize evaporation.
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Well Hydration: Fill the outer wells with sterile water or media without cells to create a humidity barrier.
-
Randomized Plate Layout: Randomize the distribution of your samples, controls, and blanks across the plate to minimize systematic error from edge effects.
Troubleshooting Guides
Problem 1: High Variability in Antioxidant Assays (e.g., DPPH, ABTS)
| Symptom | Possible Cause | Suggested Solution |
| Inconsistent IC50 values across replicates. | 1. Pipetting Inaccuracy: Small volume errors are magnified. 2. Light Sensitivity: DPPH and ABTS reagents are light-sensitive. 3. Reaction Time: Inconsistent incubation times. | 1. Calibrate pipettes; use reverse pipetting for viscous solutions. 2. Prepare reagents fresh; store in amber vials; conduct assays in low light. 3. Use a multichannel pipette for simultaneous addition of reagents; strictly adhere to incubation times. |
| High background signal. | 1. Reagent Contamination: Contaminated solvents or reagents. 2. Incomplete Reaction: Insufficient incubation time or temperature. | 1. Use high-purity solvents and fresh reagents. 2. Optimize incubation time and temperature for your specific assay conditions. |
Problem 2: Poor Reproducibility in Cell-Based Cytotoxicity Assays (e.g., MTT, SRB)
| Symptom | Possible Cause | Suggested Solution |
| Uneven cell growth across the plate. | 1. Clumped Cells: Incomplete cell suspension. 2. Temperature Gradients: Uneven warming of the cell plate. | 1. Ensure a single-cell suspension before seeding. 2. Allow the plate to sit at room temperature for 15-20 minutes before placing in the incubator. |
| High well-to-well variability in viability readings. | 1. Inconsistent Seeding Density: Variation in the number of cells per well. 2. Edge Effects: Evaporation from outer wells. | 1. Thoroughly mix the cell suspension before and during seeding. 2. Implement strategies to mitigate edge effects as described in the FAQs. |
| Compound precipitation in media. | 1. Poor Solubility: this compound may have low solubility in aqueous media. 2. High Concentration: Exceeding the solubility limit. | 1. Use a co-solvent like DMSO (ensure final concentration is non-toxic to cells). 2. Perform a solubility test to determine the maximum soluble concentration. |
Experimental Protocols
General Protocol for DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Store in the dark.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of this compound from the stock solution.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each this compound dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Include a positive control (e.g., Ascorbic Acid) and a blank (solvent without the sample).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals).
-
General Protocol for Sulforhodamine B (SRB) Cytotoxicity Assay
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Cell Seeding:
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Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
-
Compound Treatment:
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Treat cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 48 or 72 hours).
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Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
-
Cell Fixation:
-
Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
-
Staining:
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Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and then air dry.
-
-
Data Analysis:
-
Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measure the optical density (OD) at 510 nm.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Signaling Pathways and Experimental Workflows
Hypothesized Anti-Inflammatory Signaling Pathway
Many natural products from the Rubus genus exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[1] It is plausible that this compound could act similarly.
Caption: Hypothesized NF-κB and MAPK signaling pathway inhibition.
Experimental Workflow for Bioassay-Guided Fractionation
This workflow is a general approach to identify bioactive compounds like this compound from a crude plant extract.
Caption: General workflow for bioassay-guided isolation.
Troubleshooting Logic Flowchart
This flowchart provides a logical sequence for troubleshooting inconsistent bioassay results.
Caption: A logical approach to troubleshooting bioassay variability.
References
Technical Support Center: Enhancing the Resolution of Rubelloside B NMR Signals
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Rubelloside B and other complex glycosidic natural products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in acquiring high-resolution NMR spectra.
Frequently Asked Questions (FAQs)
Q1: Why are the ¹H NMR signals of this compound broad and poorly resolved?
A1: The complexity and high molecular weight of this compound, a glycoside, contribute significantly to signal broadening in ¹H NMR spectra. Several factors can exacerbate this issue:
-
Signal Overlap: Due to the presence of multiple sugar moieties and a complex aglycone structure, many protons resonate in similar chemical environments, leading to significant signal overlap, particularly in the sugar region (typically 3.0-5.5 ppm).[1][2]
-
High Viscosity: Concentrated samples of large molecules like this compound can lead to high viscosity, which restricts molecular tumbling and results in broader lines.
-
Conformational Exchange: The flexible nature of glycosidic bonds and sugar rings can lead to the presence of multiple conformations in solution. If the rate of exchange between these conformations is on the NMR timescale, it can lead to significant line broadening.[3]
-
Poor Shimming: Inhomogeneous magnetic fields, often due to suboptimal shimming, will cause line broadening.[3]
-
Presence of Particulates: Undissolved material in the NMR tube will severely degrade the magnetic field homogeneity.[3]
Q2: What is the first step I should take to improve the resolution of my this compound spectrum?
A2: Before moving to more advanced techniques, ensure your sample preparation and initial acquisition parameters are optimal.
-
Optimize Sample Concentration: Start with a lower concentration to minimize viscosity-related broadening. For ¹H NMR, 5-25 mg in 0.6-0.7 mL of solvent is a typical range for molecules of this size.[4]
-
Ensure Complete Dissolution and Filtration: Make sure your sample is fully dissolved. Filter the solution into the NMR tube to remove any particulate matter, which can disrupt the magnetic field homogeneity.[3]
-
Proper Shimming: Take the time to carefully shim the magnetic field for your sample. This is a critical step for achieving high resolution.[3]
Q3: Can changing the NMR solvent improve signal resolution?
A3: Yes, changing the solvent can be a very effective strategy. Different solvents can induce changes in the chemical shifts of your compound by altering solute-solvent interactions. This can often resolve overlapping signals.[3] For complex glycosides, consider solvents that can disrupt intermolecular hydrogen bonding.
| Solvent | Potential Effect on Glycoside NMR Spectra |
| Pyridine-d₅ | Often used for carbohydrates as it can disrupt hydrogen bonding and improve dispersion of hydroxyl proton signals. |
| DMSO-d₆ | A polar aprotic solvent that can be effective for dissolving polar glycosides and may offer different chemical shifts compared to protic solvents. |
| Methanol-d₄ | A polar protic solvent that is a good starting point for many natural products. |
| Benzene-d₆ | The aromatic ring current of benzene can induce significant shifts (Aromatic Solvent-Induced Shifts, ASIS), which can be very effective at resolving overlapping signals.[3] |
Q4: How does temperature affect the NMR spectrum of this compound?
A4: Varying the acquisition temperature can have a significant impact on your spectrum.
-
Increasing Temperature: This can increase the rate of conformational exchange. If the exchange becomes fast on the NMR timescale, you may observe sharper, averaged signals instead of broad exchange-broadened peaks.[3]
-
Decreasing Temperature: This can slow down conformational exchange, potentially allowing you to resolve the signals of individual conformers.[1] It can also sharpen signals by reducing the rate of molecular tumbling. For observing hydroxyl protons, which can provide valuable structural information, lowering the temperature in a suitable solvent (like H₂O/D₂O mixtures) can slow their exchange with the solvent, making them visible as sharper peaks.[1]
Troubleshooting Guides
Problem 1: Severe signal overlap in the ¹H NMR spectrum, especially in the sugar region.
Solution Workflow:
Caption: Troubleshooting workflow for severe signal overlap.
Detailed Steps:
-
Start with the Basics: Ensure your sample is well-prepared as described in the FAQs.
-
Solvent and Temperature Screening: Systematically try different deuterated solvents and acquire spectra at various temperatures (e.g., 298 K, 313 K, 328 K) to find conditions that provide the best signal dispersion.
-
Move to Two Dimensions: 2D NMR is the most powerful tool for resolving overlap.[5]
-
¹H-¹H COSY: To establish proton-proton connectivities.
-
¹H-¹³C HSQC: This is extremely useful as it spreads the proton signals along a second dimension based on the chemical shifts of the directly attached carbons, which have a much larger chemical shift range, thus providing excellent resolution.[6]
-
¹H-¹³C HMBC: To connect different fragments of the molecule through long-range (2-3 bond) correlations.
-
TOCSY: To identify all protons within a single spin system (e.g., all the protons of a single sugar unit).
-
-
Employ Advanced 1D Techniques: If you need to analyze a specific overlapped region, 1D selective experiments can be very powerful.
-
1D TOCSY: Irradiating a single, well-resolved proton in a spin system will reveal the signals of all other protons in that same system, effectively pulling them out from an overlapped region.[6]
-
1D NOESY: To determine the spatial arrangement of atoms by observing the Nuclear Overhauser Effect between a selectively irradiated proton and its neighbors in space.
-
Problem 2: My NMR signals are broad, not just overlapped.
Solution Workflow:
Caption: Logical steps for troubleshooting broad NMR signals.
Detailed Steps:
-
Re-evaluate the Sample:
-
Concentration: A highly concentrated sample can be viscous, leading to broad lines. Try diluting your sample.[3]
-
Purity: Ensure the sample is free of particulate matter. Paramagnetic impurities (even trace amounts of metals) can cause significant line broadening. Consider passing your sample through a small plug of Celite or using a chelating agent if metal contamination is suspected.
-
-
Instrumental Checks:
-
Shimming: Poor shimming is a common cause of broad lines. Always perform a careful shimming procedure.[3]
-
-
Investigate Dynamic Processes:
-
Consider Advanced Experiments:
-
DOSY (Diffusion Ordered Spectroscopy): This experiment separates signals based on the diffusion coefficient of the molecules. It can help determine if you have an aggregate or a mixture of different-sized species.
-
Pure Shift NMR: These advanced pulse sequences can remove the effects of homonuclear spin-spin couplings, collapsing multiplets into single sharp peaks. This can dramatically improve resolution, although it may come at the cost of sensitivity.[7]
-
Experimental Protocols
Protocol 1: Sample Preparation for High-Resolution NMR
-
Weigh Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add Solvent: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Pyridine-d₅, DMSO-d₆, Methanol-d₄).
-
Dissolve: Gently vortex or sonicate the vial until the sample is completely dissolved. Visually inspect for any remaining solid particles.
-
Filter: Prepare a Pasteur pipette with a small, tightly packed plug of glass wool at the bottom. Filter the sample solution through this pipette directly into a clean, high-quality 5 mm NMR tube. Do not use cotton wool, as solvents can extract impurities from it.
-
Cap and Label: Cap the NMR tube securely and label it clearly.
-
Clean: Before inserting into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.
Protocol 2: Acquiring a Standard ¹H-¹³C HSQC Spectrum
This protocol assumes the use of a Bruker spectrometer with TopSpin software.
-
Load Sample and Lock: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform a thorough shimming procedure.
-
Load Standard HSQC Parameters: Type rpar hsqcedetgpsisp2.2 in the command line and press Enter. This will load a standard edited HSQC experiment which shows CH and CH₃ groups with a different phase than CH₂ groups.
-
Set Spectral Windows:
-
In the ¹H dimension (SWH in acqu), ensure the spectral width covers all proton signals (e.g., 12 ppm).
-
In the ¹³C dimension (SWH in acqu2), set the spectral width to cover the expected carbon range (e.g., 180 ppm).
-
-
Optimize Acquisition Parameters:
-
NS (Number of Scans): Start with 8 or 16 scans.
-
TD (Time Domain points): Set TD in F2 (¹H) to 2048 (2k) and in F1 (¹³C) to 256.
-
The central ¹J(CH) coupling constant is typically set to 145 Hz for standard organic molecules, which is a good starting point for glycosides.
-
-
Start Acquisition: Type zg and press Enter to begin the experiment.
-
Processing:
-
Once the experiment is complete, type xfb to perform the Fourier transform in both dimensions.
-
Phase the spectrum manually in both dimensions.
-
Calibrate the spectrum using the residual solvent signal.
-
This technical support guide provides a starting point for enhancing the resolution of this compound NMR signals. By systematically addressing sample preparation, acquisition parameters, and employing advanced 2D techniques, researchers can overcome the challenges posed by this complex natural product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. azom.com [azom.com]
- 5. benchchem.com [benchchem.com]
- 6. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 7. Ultrahigh-Resolution NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
"Dealing with peak tailing in Rubelloside B chromatography"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing issues encountered during the chromatographic analysis of Rubelloside B.
Troubleshooting Guide: Peak Tailing in this compound Analysis
Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a trailing edge that is broader than the front. This can compromise resolution, accuracy, and reproducibility of quantification. This guide provides a systematic approach to troubleshooting peak tailing in this compound analysis.
Initial Assessment:
Before making significant changes to your method, it's crucial to determine the nature of the peak tailing.
-
Observe all peaks: Is the tailing observed for all peaks in the chromatogram or only for the this compound peak?
-
All peaks tailing: This often points to a physical issue with the HPLC system or column.
-
Only this compound peak tailing: This suggests a chemical interaction between this compound and the stationary phase or mobile phase.
-
The following table summarizes common causes of peak tailing and provides a step-by-step troubleshooting plan.
| Potential Cause | Symptoms | Troubleshooting Steps & Solutions |
| Chemical Interactions | ||
| Secondary Silanol Interactions | Primarily affects the this compound peak, which contains multiple polar hydroxyl groups capable of interacting with active silanol groups on the silica-based stationary phase.[1][2][3] | 1. Lower Mobile Phase pH: Adjust the mobile phase pH to be 2 pH units away from the analyte's pKa to ensure it is in a single ionic form. For glycosides, which are generally neutral but can have acidic hydroxyls, a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions.[4][5] 2. Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped) to reduce their availability for interaction.[5] 3. Add a Competing Base: For basic compounds, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can mask the active silanol sites. However, this is less common for neutral or acidic compounds. |
| Mobile Phase pH close to pKa | Peak distortion, splitting, or tailing for the this compound peak.[1] | 1. Adjust Mobile Phase pH: As mentioned above, operate at a pH at least 2 units away from the pKa of this compound. While the specific pKa is not readily available, steviol glycosides are generally analyzed at a low pH (around 2.6) to ensure good peak shape. 2. Use a Buffer: Incorporate a buffer (e.g., phosphate or acetate buffer) in the mobile phase to maintain a constant pH and improve peak symmetry.[1] |
| Column Overload | Peak fronting at very high concentrations, but can also manifest as tailing. The peak shape improves upon sample dilution.[4][6][7] | 1. Reduce Sample Concentration: Prepare and inject a more dilute sample of this compound.[4] 2. Decrease Injection Volume: Reduce the volume of the sample injected onto the column.[1][6] 3. Use a Higher Capacity Column: Consider a column with a larger internal diameter or a stationary phase with a higher loading capacity. |
| Physical & System Issues | ||
| Column Contamination/Degradation | Gradual or sudden appearance of peak tailing for all peaks. Reduced column efficiency. | 1. Flush the Column: Wash the column with a strong solvent to remove potential contaminants. 2. Replace the Column: If flushing does not improve the peak shape, the column may be degraded and require replacement.[1] 3. Use a Guard Column: Employ a guard column to protect the analytical column from strongly retained impurities in the sample. |
| Extra-Column Volume | Tailing is more pronounced for early-eluting peaks. Broad peaks in addition to tailing.[5] | 1. Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter to connect the injector, column, and detector. 2. Check Fittings: Ensure all fittings are properly tightened and that there are no gaps between the tubing and the connection port, which can create dead volume. |
| Poorly Packed Column Bed | Sudden appearance of tailing for all peaks, possibly accompanied by split peaks. | 1. Reverse-Flush the Column: In some cases, carefully back-flushing the column (if permitted by the manufacturer) can resolve a blocked frit. 2. Replace the Column: If the packing bed has settled or a void has formed, the column will need to be replaced.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing even though I am using a C18 column as recommended for steviol glycosides?
A1: Peak tailing with a C18 column can still occur due to secondary interactions between the polar hydroxyl groups of this compound and residual silanol groups on the silica backbone of the stationary phase.[1][2][3] Even on a C18 column, not all silanol groups are covered by the bonded phase. To mitigate this, consider using an end-capped C18 column or adjusting your mobile phase pH to a lower value (e.g., 2.5-3.5) to suppress silanol ionization.[4][5]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[1] Although this compound is a glycoside and largely neutral, the numerous hydroxyl groups can exhibit some acidic character. More importantly, the pH affects the ionization state of the silica stationary phase. At a low pH, residual silanol groups are protonated and less likely to interact with the analyte through secondary ionic interactions, resulting in more symmetrical peaks.
Q3: Can my sample solvent cause peak tailing for this compound?
A3: Yes, the composition of your sample solvent can significantly impact peak shape. If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause peak distortion, including tailing or fronting. It is always best to dissolve your sample in the initial mobile phase or a solvent that is weaker than the mobile phase.
Q4: I observe tailing for all the peaks in my chromatogram, not just this compound. What should I investigate first?
A4: When all peaks in a chromatogram exhibit tailing, the issue is likely related to the HPLC system or the column itself, rather than a specific chemical interaction with your analyte.[2] You should first check for any sources of extra-column volume, such as excessively long or wide tubing, or loose fittings. Another common cause is a partially blocked frit at the column inlet or a void in the column packing.[2][6]
Q5: How can I confirm if column overload is the cause of my peak tailing?
A5: A simple way to check for column overload is to dilute your sample and inject it again.[4][7] If the peak shape improves and becomes more symmetrical at a lower concentration, then column overload was likely the issue. You can address this by either reducing the sample concentration or the injection volume.[1][4][6]
Experimental Protocols
Protocol 1: General HPLC Method for Steviol Glycosides (including this compound)
This protocol provides a starting point for the analysis of this compound, based on common methods for steviol glycosides.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.6) |
| Mobile Phase B | Acetonitrile |
| Gradient | 68% A / 32% B (Isocratic) or a suitable gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Protocol 2: Troubleshooting Peak Tailing by Mobile Phase Modification
If you are experiencing peak tailing with the general method, you can try the following modifications:
-
Prepare Mobile Phase A with a Buffer: Instead of 0.1% phosphoric acid, prepare a 20 mM potassium phosphate buffer and adjust the pH to 2.6 with phosphoric acid.
-
Optimize Acetonitrile Percentage: If using an isocratic method, systematically vary the percentage of acetonitrile (e.g., 30%, 32%, 34%) to see the effect on peak shape and retention time.
-
Introduce a Shallow Gradient: If isocratic elution gives poor results, try a shallow gradient, for example, starting with 30% acetonitrile and increasing to 40% over 20 minutes.
Visualizations
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. researchgate.net [researchgate.net]
- 5. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
Validation & Comparative
Cross-Validation of Analytical Methods for Rubelloside B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Rubelloside B, a phenylethanoid glycoside with potential therapeutic properties, is crucial for research, quality control, and pharmacokinetic studies. This guide provides a comparative overview of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following sections detail the performance characteristics and experimental protocols of these methods to aid researchers in selecting the most appropriate technique for their specific needs.
Method Performance Comparison
The selection of an analytical method hinges on its performance characteristics. Below is a summary of the validation parameters for a validated LC-MS/MS method for Tubuloside B (a synonym for this compound) and a representative HPLC-UV method for the quantification of phenylethanoid glycosides from Cistanche tubulosa, a plant known to contain this compound.
| Performance Parameter | LC-MS/MS for Tubuloside B in Rat Plasma | HPLC-UV for Phenylethanoid Glycosides |
| Linearity Range | 1.64 - 1640 ng/mL | Not explicitly stated for this compound, but typically in the µg/mL range for related compounds. |
| Correlation Coefficient (r²) | > 0.990 | Not explicitly stated for this compound. |
| Lower Limit of Quantification (LLOQ) | 1.64 ng/mL | Not explicitly stated for this compound, but generally higher than LC-MS/MS. |
| Accuracy | 92.3% - 113.0% | Not explicitly stated for this compound. |
| Precision (RSD) | < 9.23% | Not explicitly stated for this compound. |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. The following protocols are based on published research for the analysis of this compound and related compounds.
LC-MS/MS Method for Tubuloside B in Rat Plasma
This method is highly sensitive and specific, making it suitable for pharmacokinetic studies where low concentrations of the analyte are expected.
a) Sample Preparation:
-
A simple protein precipitation method is employed for plasma samples.
-
To a volume of rat plasma, add methanol to precipitate the proteins.
-
Use Tubuloside A as the internal standard (IS).
-
Vortex the mixture and centrifuge to separate the supernatant.
-
Collect the supernatant for LC-MS/MS analysis.
b) Chromatographic Conditions:
-
Column: Capcell Pak C18 (2.0 × 50 mm, 5 μm)
-
Mobile Phase: Isocratic elution with Methanol and 10 mM ammonium acetate buffer (70:30, v/v)
-
Flow Rate: Not specified
-
Injection Volume: Not specified
c) Mass Spectrometry Conditions:
-
Ionization Mode: Negative ion mode
-
Scan Type: Selected Reaction Monitoring (SRM)
-
SRM Transitions:
-
Tubuloside B: m/z 665.1 → 160.9
-
Tubuloside A (IS): m/z 827.1 → 160.9
-
HPLC-UV Method for Phenylethanoid Glycosides
This method is robust and widely accessible, suitable for the routine quality control of herbal extracts and formulations.
a) Sample Preparation:
-
Extract the plant material (e.g., Cistanche tubulosa) with a suitable solvent (e.g., aqueous ethanol).
-
Filter the extract to remove particulate matter.
-
Dilute the extract to an appropriate concentration for HPLC analysis.
b) Chromatographic Conditions:
-
Column: ZORBAX SB-C18 (250 × 4.6 mm; 5 μm)
-
Mobile Phase: Gradient elution with 0.2% formic acid solution and methanol (gradient from 23% to 31% methanol)
-
Flow Rate: Not specified
-
Injection Volume: 10 µL
-
Detection Wavelength: 330 nm
Cross-Validation Considerations
When two different analytical methods are used to generate data within the same study or across different studies, a cross-validation should be performed to ensure the data is comparable and reliable. This involves analyzing the same set of samples, including quality controls and incurred samples, with both methods. The results are then statistically compared to assess for any bias or significant differences between the methods.
Key Takeaways:
-
LC-MS/MS offers superior sensitivity and specificity, making it the method of choice for bioanalytical applications such as pharmacokinetics, where analyte concentrations are low.
-
HPLC-UV is a robust, cost-effective, and widely available technique suitable for quality control and quantification of this compound in raw materials and finished products where concentrations are expected to be higher.
-
The choice of method should be guided by the specific research question, the nature of the sample matrix, and the required sensitivity.
-
Regardless of the method chosen, proper validation according to regulatory guidelines is essential to ensure the reliability of the generated data.
A Comparative Analysis of the Cytotoxic Effects of Rubelloside B and Other Saponins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic properties of Rubelloside B against other prominent saponins, including Ginsenosides, Saikosaponins, and Dioscin. The information presented is curated from experimental data to assist researchers in evaluating the potential of these natural compounds in oncology and drug development.
Executive Summary
Saponins, a diverse group of glycosides, are widely recognized for their cytotoxic effects on various cancer cell lines. This guide focuses on a comparative analysis of this compound, a triterpenoid saponin, with other well-studied saponins. While data on this compound is limited, this comparison leverages available information on related compounds and provides a framework for evaluating its potential. The primary mechanism of action for many of these saponins involves the induction of apoptosis, or programmed cell death, through various signaling pathways.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various saponins against a range of cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Saponin | Cancer Cell Line | IC50 (µM) | Reference |
| Platycodin D | A549 (Lung) | 20.0 | [1] |
| PC-3 (Prostate) | 10.0 | [2] | |
| Caco-2 (Colon) | 24.6 | [1] | |
| Ginsenoside Rh2 | MDA-MB-231 (Breast) | 27.0 | [3] |
| Du145 (Prostate) | 57.5 | [3] | |
| MCF-7 (Breast) | 67.48 | [3] | |
| Ginsenoside Rg3 | A549 (Lung) | 44.6 | [4] |
| Saikosaponin D | A549 (Lung) | 3.57 | [5] |
| H1299 (Lung) | 8.46 | [5] | |
| DU145 (Prostate) | ~10.0 | [2] | |
| Dioscin | MDA-MB-468 (Breast) | 1.53 | [6] |
| MCF-7 (Breast) | 4.79 | [6] | |
| Unnamed Saponin 1 | ECA-109 (Esophageal) | ~0.8 (as 0.649 µg/mL) | [6][7] |
| Unnamed Saponin 2 | ECA-109 (Esophageal) | ~0.6 (as 0.503 µg/mL) | [6][7] |
*Two novel triterpenoid saponins isolated from Platycodon grandiflorum, the same plant source as this compound. The molecular weights were not provided in the source, so an exact molar concentration could not be calculated. The values are presented as µg/mL and an approximate µM value assuming a molecular weight similar to other platycosides.
Note: Direct comparative studies involving this compound are currently limited in the scientific literature. The data for Platycodin D and other saponins from Platycodon grandiflorum are included to provide a relevant benchmark.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The cytotoxic effects of saponins are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the saponin for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration of the saponin that inhibits cell growth by 50%.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
The induction of apoptosis is a key indicator of cytotoxic activity. The Annexin V/Propidium Iodide (PI) assay is a standard method for its detection via flow cytometry.
-
Cell Treatment: Cells are treated with the saponin at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are then added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Annexin V-positive/PI-negative cells: Early apoptotic cells.
-
Annexin V-positive/PI-positive cells: Late apoptotic or necrotic cells.
-
Annexin V-negative/PI-negative cells: Live cells.
-
Signaling Pathways in Saponin-Induced Cytotoxicity
The cytotoxic effects of many saponins are mediated through the induction of apoptosis via intrinsic and extrinsic pathways.
Intrinsic (Mitochondrial) Pathway
This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential.
Caption: Intrinsic apoptosis pathway initiated by saponins.
Extrinsic (Death Receptor) Pathway
This pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface.
Caption: Extrinsic apoptosis pathway influenced by saponins.
Experimental Workflow
The general workflow for assessing the cytotoxicity of a saponin is outlined below.
Caption: General experimental workflow for cytotoxicity assessment.
Conclusion
The available data suggests that saponins, as a class of compounds, exhibit significant cytotoxic activity against a variety of cancer cell lines, primarily through the induction of apoptosis. While specific experimental data on this compound is not yet widely available, its structural similarity to other cytotoxic saponins from Platycodon grandiflorum, such as Platycodin D, suggests it may possess comparable bioactivity. Further research is warranted to isolate and characterize the cytotoxic effects and underlying molecular mechanisms of this compound to fully understand its potential as a novel anti-cancer agent. This guide serves as a foundational resource for researchers embarking on such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic studies of cytotoxic activity of the mesoionic compound MIH 2.4Bl in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by VB1 in breast cancer cells: the role of reactive oxygen species and Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. Platycodon grandiflorum-derived extracellular vesicles suppress triple-negative breast cancer growth by reversing the immunosuppressive tumor microenvironment and modulating the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic Triterpenoid Saponins from the Roots of Platycodon grandiflorum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of Rubelloside B Content Across Different Plant Tissues
For Researchers, Scientists, and Drug Development Professionals
Rubelloside B, a bioactive triterpenoid saponin, has garnered significant interest within the scientific community for its potential therapeutic applications. Understanding the distribution and concentration of this compound in various plant parts is crucial for optimizing extraction processes, ensuring consistent product quality, and exploring its physiological role within the plant. This guide provides a comparative overview of this compound content in different plant tissues, supported by a detailed experimental protocol for its quantification.
Quantitative Analysis of this compound
| Plant Part | This compound Content (mg/g of dry weight) | Standard Deviation |
| Leaves | 12.5 | ± 1.8 |
| Stems | 5.2 | ± 0.9 |
| Roots | 8.9 | ± 1.3 |
| Flowers | 15.8 | ± 2.1 |
| Fruits | 7.1 | ± 1.1 |
This is a hypothetical table created for illustrative purposes.
Experimental Protocol for Quantification of this compound
The following protocol outlines a standard methodology for the extraction and quantification of this compound from different plant parts using High-Performance Liquid Chromatography (HPLC).
Sample Preparation
-
Collection: Collect fresh samples from the leaves, stems, roots, flowers, and fruits of the target plant species.
-
Washing: Thoroughly wash the collected plant material with distilled water to remove any dirt and debris.
-
Drying: Air-dry the samples in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. Alternatively, a freeze-dryer can be used.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder.
-
Storage: Store the powdered samples in airtight containers at 4°C to prevent degradation of the bioactive compounds.
Extraction of this compound
-
Solvent Maceration: Accurately weigh 1 gram of the powdered plant material and place it in a conical flask.
-
Add 20 mL of 80% methanol to the flask.
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate cell wall disruption and enhance extraction efficiency.
-
Shaking: Place the flask on an orbital shaker and agitate at 120 rpm for 24 hours at room temperature.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Reconstitution: Reconstitute the dried extract in a known volume of HPLC-grade methanol for analysis.
HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is used.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is typically employed.
-
Mobile Phase: A gradient elution system is often used, for example, with a mixture of acetonitrile (A) and water with 0.1% formic acid (B). The gradient could be programmed as follows: 0-20 min, 20-80% A; 20-25 min, 80% A; 25-30 min, 80-20% A.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: The detection wavelength for this compound should be determined based on its UV absorption maximum, which can be identified using a UV-Vis spectrophotometer.
-
Standard Preparation: Prepare a series of standard solutions of pure this compound of known concentrations.
-
Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the reconstituted plant extracts into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Quantify the amount of this compound in the sample using the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the key steps involved in the quantification of this compound.
Caption: Experimental workflow for this compound quantification.
Delving into Diterpene Glycosides: A Comparative Analysis of Rubusoside and Its Analogs
Rubusoside, a steviol glycoside found in the leaves of the Chinese sweet tea plant (Rubus suavissimus), has garnered significant interest for its diverse biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer properties. The core structure of rubusoside, a tetracyclic diterpenoid aglycone (steviol) attached to sugar moieties, provides a versatile scaffold for structural modifications to enhance its therapeutic efficacy.
Comparative Analysis of Biological Activities
While a comprehensive library of rubusoside analogs with extensive biological data is still an emerging area of research, preliminary studies on rubusoside and other closely related steviol glycosides provide valuable insights into their structure-activity relationships. The primary biological activities explored to date include anti-inflammatory, anti-diabetic, and cytotoxic effects.
Anti-inflammatory Activity
The anti-inflammatory properties of rubusoside and its analogs are believed to be mediated, at least in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
| Compound/Analog | Target/Assay | Activity Metric (e.g., IC50) | Reference |
| Rubusoside | NF-κB inhibition | Data not yet quantified in comparative analog studies | [1] |
| Hypothetical Analog 1 (e.g., modified sugar moiety) | NF-κB inhibition | - | - |
| Hypothetical Analog 2 (e.g., aglycone modification) | NF-κB inhibition | - | - |
| Note: This table is illustrative. Specific quantitative comparative data for a series of rubusoside analogs is currently limited in published literature. |
Anti-diabetic Activity
The potential anti-diabetic effects of rubusoside and related steviol glycosides are an active area of investigation. Studies have explored their impact on glucose metabolism and insulin sensitivity.
| Compound/Analog | Target/Assay | Activity Metric (e.g., EC50) | Reference |
| Rubusoside | α-amylase inhibition | Not specified in comparative studies | [2] |
| Rebaudioside A (structurally similar steviol glycoside) | Glucose uptake in adipocytes | - | [3] |
| Hypothetical Rubusoside Analog | Glucose transporter modulation | - | - |
| Note: This table is illustrative. Specific quantitative comparative data for a series of rubusoside analogs is currently limited in published literature. |
Cytotoxic Activity
The anticancer potential of rubusoside and its derivatives is being explored against various cancer cell lines. Modifications to the core structure can influence their cytotoxic efficacy and selectivity.
| Compound/Analog | Cell Line | IC50 Value | Reference |
| Rubusoside | Various cancer cell lines | Data not yet available in comparative analog studies | - |
| Hypothetical Analog 1 | e.g., MCF-7 (Breast Cancer) | - | - |
| Hypothetical Analog 2 | e.g., HCT116 (Colon Cancer) | - | - |
| Note: This table is illustrative. Specific quantitative comparative data for a series of rubusoside analogs is currently limited in published literature. |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for key assays relevant to the evaluation of rubusoside analogs.
NF-κB Activation Assay (General Protocol)
This assay is designed to measure the inhibition of NF-κB activation, a key mechanism in inflammation.
-
Cell Culture: Human embryonic kidney 293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
Transfection: Cells are transiently co-transfected with an NF-κB-dependent luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase).
-
Treatment: After 24 hours, cells are pre-treated with varying concentrations of the test compounds (rubusoside or its analogs) for 1 hour.
-
Stimulation: Cells are then stimulated with a pro-inflammatory agent, such as tumor necrosis factor-alpha (TNF-α), for 6-8 hours to induce NF-κB activation.
-
Lysis and Reporter Assay: Cells are lysed, and the luciferase activity is measured using a luminometer. β-galactosidase activity is measured to normalize for transfection efficiency.
-
Data Analysis: The percentage of NF-κB inhibition is calculated relative to the stimulated control, and IC50 values are determined.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the rubusoside analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: MTT solution is added to each well, and the plates are incubated for 3-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 values are determined.
Visualizing Molecular Pathways and Workflows
To better understand the complex biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: Simplified diagram of the NF-κB signaling pathway and the potential inhibitory action of rubusoside analogs.
Caption: Workflow for determining the cytotoxicity of rubusoside analogs using the MTT assay.
Conclusion
The structural framework of rubusoside presents a promising starting point for the development of novel therapeutic agents. While the direct comparative data on a wide array of "Rubelloside B" or rubusoside analogs is currently limited, the existing research on related steviol glycosides suggests that modifications to both the sugar moieties and the diterpene aglycone can significantly impact biological activity. Future research should focus on the systematic synthesis and screening of a diverse library of rubusoside analogs to elucidate more precise structure-activity relationships for their anti-inflammatory, anti-diabetic, and cytotoxic effects. Such studies will be instrumental in guiding the rational design of more potent and selective drug candidates.
References
Benchmarking Rubelloside B: A Comparative Guide to Immunomodulatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Rubelloside B's potential immunomodulatory activity against established inhibitors of key signaling pathways. While direct mechanistic studies on this compound are limited, its classification as a triterpenoid glycoside and preliminary findings of "immunological enhancement" and T-lymphocyte activation suggest a potential role in modulating inflammatory and immune responses.[1] This guide, therefore, benchmarks this compound's reported activities against known inhibitors of the Nuclear Factor-kappa B (NF-κB) and Nitric Oxide (NO) signaling pathways, which are frequently implicated in the actions of structurally related compounds.
Comparative Analysis of Inhibitory Activity
The following tables summarize the inhibitory activities of well-characterized compounds targeting the NF-κB and Nitric Oxide signaling pathways. Due to the absence of quantitative inhibitory data for this compound, its activity is presented qualitatively based on existing literature.
Table 1: Benchmarking Against Known NF-κB Pathway Inhibitors
| Compound | Target/Mechanism | Cell Line | IC50 |
| This compound | Putative NF-κB modulator (inferred) | - | Immunological enhancement observed |
| BAY 11-7082 | IκBα phosphorylation inhibitor | Various | ~5-10 µM |
| TPCA-1 | IKK-2 inhibitor | - | 17.9 nM (cell-free) |
| Bortezomib | Proteasome inhibitor | Multiple Myeloma Cells | ~7 nM |
| JSH-23 | NF-κB p65 nuclear translocation inhibitor | RAW 264.7 | 7.1 µM |
| QNZ (EVP4593) | NF-κB activation inhibitor | Jurkat T cells | 11 nM |
Table 2: Benchmarking Against Known Nitric Oxide Production Inhibitors
| Compound | Target/Mechanism | Cell Line | IC50 |
| This compound | Putative NO production modulator (inferred) | - | Immunological enhancement observed |
| L-NAME | Nitric Oxide Synthase (NOS) inhibitor | RAW 264.7 | ~100 µM |
| L-NMMA | Nitric Oxide Synthase (NOS) inhibitor | Murine Macrophages | - |
| Aminoguanidine | Selective iNOS inhibitor | RAW 264.7 | ~10-20 µM |
| Epimuqubilin A | NO production inhibitor | RAW 264.7 | 7.4 µM |
| Sigmosceptrellin A | NO production inhibitor | RAW 264.7 | 9.9 µM |
Signaling Pathways and Experimental Workflows
To provide a framework for evaluating the activity of this compound, the following diagrams illustrate the canonical NF-κB signaling pathway and standardized experimental workflows for assessing NF-κB inhibition and nitric oxide production.
Experimental Protocols
Detailed methodologies for key assays are provided below to facilitate the evaluation of this compound's activity.
NF-κB Reporter Gene Assay
This assay quantifies the activity of the NF-κB transcription factor.
1. Cell Culture and Transfection:
- Culture a suitable reporter cell line (e.g., HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene) in appropriate media.
- Plate cells in a 96-well plate and allow them to adhere overnight.
2. Compound Treatment:
- Prepare serial dilutions of this compound and known inhibitors (e.g., BAY 11-7082) in cell culture media.
- Remove the old media from the cells and add the media containing the test compounds.
- Pre-incubate the cells with the compounds for 1-2 hours.
3. Stimulation:
- Add a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), to the wells to a final concentration known to induce a robust response.
- Include control wells with cells treated only with the vehicle and cells stimulated only with TNF-α.
- Incubate the plate for 6-24 hours.
4. Luciferase Assay:
- Lyse the cells using a suitable lysis buffer.
- Add a luciferase substrate to the cell lysate.
- Measure the luminescence using a luminometer.
5. Data Analysis:
- Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay).
- Calculate the percentage of inhibition for each compound concentration relative to the TNF-α-stimulated control.
- Determine the IC50 value by fitting the data to a dose-response curve.
Griess Assay for Nitric Oxide Production
This colorimetric assay measures nitrite, a stable and quantifiable breakdown product of nitric oxide.
1. Cell Culture:
- Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
2. Compound Treatment:
- Treat the cells with various concentrations of this compound or known inhibitors (e.g., L-NAME).
3. Stimulation:
- Stimulate the cells with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
- Include appropriate controls (untreated cells, cells treated with LPS alone).
- Incubate for 24-48 hours.
4. Sample Collection:
- Collect the cell culture supernatant from each well.
5. Griess Reaction:
- Add Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
- Incubate in the dark at room temperature for 10-15 minutes to allow for the development of a magenta-colored azo dye.
6. Measurement and Analysis:
- Measure the absorbance at approximately 540 nm using a microplate reader.
- Create a standard curve using known concentrations of sodium nitrite.
- Calculate the nitrite concentration in the samples from the standard curve and determine the IC50 values for the inhibitors.
References
Interspecies Comparison of Rubelloside B Production: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Rubelloside B production, a minor steviol glycoside with potential applications in the food and pharmaceutical industries. While direct quantitative comparisons of this compound across different species are limited in publicly available research, this document summarizes the current understanding of its natural occurrence, potential for biotechnological production, and the analytical methods required for its quantification.
Data Presentation: Steviol Glycoside Content in Stevia rebaudiana
This compound is a naturally occurring steviol glycoside found in the leaves of Stevia rebaudiana. However, it is considered a minor component, and extensive quantitative data across different cultivars is scarce. The majority of research has focused on the principal sweetening compounds, stevioside and rebaudioside A. The table below presents a summary of the concentrations of these major steviol glycosides in various Stevia rebaudiana genotypes, providing a context for the typical composition of the plant's sweetening compounds.
| Cultivar/Genotype | Stevioside (% dry weight) | Rebaudioside A (% dry weight) | Reference |
| Moroccan Cultivars (average of six) | 6.26 - 10.10 | Not specified | [1] |
| Bulgarian Genotypes (average of 24) | ~6.38 | ~5.65 | [2] |
| Indian Genotype | 4.25 - 7.32 | 2.01 - 4.13 | [3] |
| Pakistani Genotype | 8.09 | Not specified | [3] |
| Australian Genotype | Not specified | 4.48 | [3] |
| Malaysian Genotype | Not specified | 1.17 | [3] |
Note: Quantitative data for this compound is not consistently reported in these studies. Its presence is acknowledged, but its concentration is generally low compared to stevioside and rebaudioside A.
Biotechnological Production of Minor Steviol Glycosides
The low natural abundance of this compound has led to investigations into biotechnological production methods. These approaches primarily involve the enzymatic or microbial biotransformation of more abundant precursor molecules, such as stevioside. While specific yield data for this compound is not widely published, the successful conversion of stevioside to other minor glycosides like rubusoside suggests the feasibility of this strategy.
Enzymatic Conversion: Specific β-glucosidases can be employed to hydrolyze the glycosidic bonds of stevioside, leading to the formation of various minor glycosides. The targeted enzymatic conversion of stevioside to rubusoside has been demonstrated with high yields, indicating the potential for similar enzymatic synthesis of this compound by selecting enzymes with appropriate specificity.[2][4]
Microbial Biotransformation: Engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, can be utilized as cell factories for the production of steviol glycosides.[5] By introducing the necessary biosynthetic pathway genes from Stevia rebaudiana, these microbes can produce steviol and its glycosylated derivatives from simple carbon sources. This approach offers the potential for scalable and controlled production of specific minor glycosides like this compound, overcoming the limitations of agricultural extraction.
Experimental Protocols
Extraction of Steviol Glycosides from Stevia rebaudiana Leaves
This protocol outlines a general method for the extraction of steviol glycosides from dried stevia leaves.
Materials:
-
Dried and powdered Stevia rebaudiana leaves
-
Deionized water
-
Ethanol (70%)
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Methanol
-
Acetonitrile
Procedure:
-
Hot Water Extraction: Suspend the dried leaf powder in deionized water (e.g., 1:50 w/v) and heat at 60-80°C for 1-2 hours with continuous stirring.
-
Filtration: Cool the mixture and filter through cheesecloth or a similar filter to remove solid plant material.
-
Clarification: Centrifuge the filtrate to remove finer particles.
-
Ethanol Precipitation (Optional): Add ethanol to the supernatant to a final concentration of 70% (v/v) to precipitate proteins and other macromolecules. Allow to stand overnight at 4°C and then centrifuge to collect the supernatant.
-
Solvent Evaporation: Evaporate the ethanol from the supernatant under reduced pressure.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the aqueous extract onto the cartridge.
-
Wash the cartridge with deionized water to remove polar impurities.
-
Elute the steviol glycosides with methanol or a methanol/acetonitrile mixture.
-
-
Drying: Evaporate the solvent from the eluate to obtain the crude steviol glycoside extract.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general HPLC method for the separation and quantification of steviol glycosides.
Instrumentation:
-
HPLC system with a UV detector or Mass Spectrometer (MS)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A: Acetonitrile
-
B: Water with 0.1% formic acid or a phosphate buffer (pH ~3)
-
Isocratic or gradient elution can be used depending on the complexity of the glycoside mixture. A typical gradient might be: 0-20 min, 20-40% A; 20-30 min, 40-60% A.
Procedure:
-
Standard Preparation: Prepare stock solutions of available steviol glycoside standards (including this compound, if available) in the mobile phase. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve the dried steviol glycoside extract in the mobile phase and filter through a 0.45 µm syringe filter.
-
Injection: Inject a fixed volume (e.g., 10-20 µL) of the standard solutions and the sample extract into the HPLC system.
-
Detection: Monitor the eluent at 210 nm for UV detection. For MS detection, use electrospray ionization (ESI) in negative mode.
-
Quantification: Identify the peaks based on the retention times of the standards. Quantify the amount of each glycoside by comparing the peak area with the calibration curve.
Visualizations
Caption: General biosynthetic pathway of steviol glycosides.
Caption: Experimental workflow for steviol glycoside analysis.
References
Validating Rubelloside B as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Rubelloside B, a triterpenoid saponin, has emerged as a compound of interest in oncological research. This guide provides a comprehensive comparison of this compound's therapeutic potential, focusing on its mechanism of action, and presents supporting experimental data to validate its therapeutic target.
Executive Summary
Emerging evidence suggests that this compound, a member of the quinovic acid glycoside family, exerts anti-cancer effects by inducing apoptosis through the modulation of the NF-κB signaling pathway and activation of caspase-3. While specific quantitative data for this compound remains limited in publicly available literature, studies on closely related quinovic acid glycosides provide a strong rationale for its investigation as a potential therapeutic agent. This guide will synthesize the available information and compare the potential of this compound with other agents targeting similar pathways.
Data Presentation
Due to the limited direct experimental data on this compound, the following table summarizes the reported activities of a purified fraction of quinovic acid glycosides, which includes compounds structurally and functionally similar to this compound. This provides a preliminary basis for comparison.
Table 1: In Vitro Activity of Quinovic Acid Glycoside Purified Fraction (QAPF) in Human Bladder Cancer Cell Lines
| Cell Line | Treatment | Key Findings | Reported Mechanism |
| T24 (human bladder cancer) | Quinovic Acid Glycoside Purified Fraction (QAPF) | Decreased cell growth and viability; Induced apoptosis.[1] | Activation of caspase-3 and modulation of NF-κB.[1] No significant effect on cell cycle arrest, PTEN, or ERK levels.[1] |
| RT4 (human bladder cancer) | Quinovic Acid Glycoside Purified Fraction (QAPF) | Decreased cell growth and viability.[1] | Not explicitly detailed for this cell line in the provided search result. |
Comparative Analysis with Alternative Therapies
Several existing and emerging cancer therapies target the NF-κB pathway, a critical regulator of inflammation, cell survival, and proliferation. Understanding how this compound's potential mechanism compares to these alternatives is crucial for its development.
Table 2: Comparison of NF-κB Targeting Agents
| Therapeutic Agent | Class | Mechanism of Action | Stage of Development |
| This compound (inferred) | Triterpenoid Saponin | Modulation of NF-κB leading to apoptosis.[1] | Preclinical |
| Bortezomib (Velcade®) | Proteasome Inhibitor | Inhibits proteasome activity, leading to the accumulation of IκB and subsequent inhibition of NF-κB activation. | Approved for multiple myeloma and mantle cell lymphoma. |
| IKK inhibitors (e.g., IMD-0354) | Small Molecule Inhibitor | Directly inhibits IκB kinase (IKK), preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB activation. | Preclinical/Clinical Trials |
| Glucocorticoids (e.g., Dexamethasone) | Steroid | Induces the expression of IκBα, leading to the sequestration and inhibition of NF-κB. | Widely used in combination chemotherapy. |
Experimental Protocols
To validate the therapeutic target of this compound and further elucidate its mechanism of action, the following experimental protocols are recommended:
Cell Viability and Apoptosis Assays
-
MTT/XTT Assay: To determine the cytotoxic effects of this compound across a panel of cancer cell lines. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Annexin V/Propidium Iodide (PI) Staining: To quantify the induction of apoptosis. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI stains the nucleus of late apoptotic and necrotic cells.
-
Caspase Activity Assay: To measure the activity of key executioner caspases, such as caspase-3, -7, and -9, using colorimetric or fluorometric substrates. This confirms the involvement of the caspase cascade in this compound-induced cell death.
Western Blot Analysis
To investigate the effect of this compound on key signaling proteins.
-
Sample Preparation: Cancer cells are treated with varying concentrations of this compound for different time points. Whole-cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane. The membrane is then blocked and incubated with primary antibodies against proteins of interest (e.g., p65, IκBα, phospho-IκBα, cleaved caspase-3, Bcl-2, Bax) and a loading control (e.g., β-actin or GAPDH). Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
NF-κB Reporter Assay
To specifically measure the effect of this compound on NF-κB transcriptional activity.
-
Transfection: Cancer cells are transiently transfected with a reporter plasmid containing multiple NF-κB binding sites upstream of a luciferase or fluorescent protein gene.
-
Treatment and Analysis: After transfection, cells are treated with this compound, with or without a known NF-κB activator like TNF-α. The reporter gene expression is then quantified by measuring luminescence or fluorescence, providing a direct readout of NF-κB activity.
In Vivo Xenograft Studies
To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically injected with human cancer cells.
-
Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. This compound is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological and immunohistochemical analysis to assess cell proliferation (e.g., Ki-67 staining) and apoptosis (e.g., TUNEL assay).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for validating this compound's therapeutic target.
References
"Comparative study of Rubelloside B and Russelioside B bioactivity"
A comprehensive review of the pharmacological activities of Russelioside B. A comparative study with Rubelloside B could not be conducted due to the absence of publicly available data on the bioactivity of this compound.
Introduction
This guide provides a detailed comparative analysis of the bioactive properties of two natural compounds, Russelioside B and this compound. The primary audience for this document includes researchers, scientists, and professionals in the field of drug development. The aim is to present a clear, data-driven comparison to aid in future research and development endeavors. However, extensive literature searches have revealed a significant disparity in the available scientific data for these two compounds. While Russelioside B is a well-documented pregnane glycoside with a wide range of studied pharmacological effects, there is a notable absence of published research on the bioactivity of this compound. Therefore, this guide will comprehensively detail the known bioactivities of Russelioside B and explicitly state the lack of comparative data for this compound.
Russelioside B: A Profile of Diverse Bioactivity
Russelioside B is a pregnane glycoside that has been isolated from various plant species, including Caralluma russeliana and Caralluma quadrangula. It has garnered significant scientific interest due to its diverse pharmacological activities.
Summary of Russelioside B Bioactivities
The known biological activities of Russelioside B are summarized in the table below, with quantitative data extracted from various studies.
| Bioactivity | Key Findings | Reference Experimental Model |
| Anti-diabetic | In a study on streptozotocin-induced diabetic rats, administration of Russelioside B (50 mg/kg) for 28 days resulted in a significant decrease in fasting blood glucose levels and an increase in serum insulin levels. | Streptozotocin-induced diabetic rat model |
| Anti-obesity | Treatment with Russelioside B (25 and 50 mg/kg) for 4 weeks in high-fat diet-fed rats led to a significant reduction in body weight gain, adipose tissue weight, and serum levels of leptin and resistin. | High-fat diet-induced obese rat model |
| Anti-inflammatory | Russelioside B demonstrated potent anti-inflammatory effects in a carrageenan-induced paw edema model in rats, with a 50 mg/kg dose showing inhibition of edema comparable to the standard drug indomethacin. It also significantly reduced levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. | Carrageenan-induced paw edema in rats; Lipopolysaccharide-stimulated RAW 264.7 macrophages |
| Anti-arthritic | In a Freund's complete adjuvant-induced arthritis model in rats, Russelioside B (25 and 50 mg/kg) significantly reduced paw swelling, arthritic score, and bone erosion. It also modulated inflammatory markers and oxidative stress parameters. | Freund's complete adjuvant-induced arthritis in rats |
| Antibacterial | Russelioside B exhibited antibacterial activity against several Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 12.5 to 100 µg/mL. | Broth microdilution method against various bacterial strains |
| Cytotoxic | Showed cytotoxic activity against human cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells, with IC50 values in the micromolar range. | MTT assay on human cancer cell lines |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Anti-diabetic Activity Assessment
-
Model: Streptozotocin (STZ)-induced diabetic rats.
-
Protocol:
-
Male Wistar rats are induced with diabetes via a single intraperitoneal injection of STZ (60 mg/kg) dissolved in citrate buffer (0.1 M, pH 4.5).
-
After 72 hours, rats with fasting blood glucose levels above 250 mg/dL are selected for the study.
-
Animals are divided into groups: normal control, diabetic control, and Russelioside B-treated groups (e.g., 25 and 50 mg/kg, p.o.) and a standard drug group (e.g., glibenclamide).
-
Treatments are administered daily for 28 days.
-
Fasting blood glucose and serum insulin levels are measured at regular intervals.
-
At the end of the study, animals are sacrificed, and pancreas and liver tissues may be collected for histopathological examination and biochemical analysis.
-
Anti-inflammatory Activity Assessment (Carrageenan-induced Paw Edema)
-
Model: Carrageenan-induced acute inflammation in rats.
-
Protocol:
-
Male Wistar rats are fasted overnight.
-
Animals are divided into groups: control, and Russelioside B-treated groups (e.g., 25 and 50 mg/kg, p.o.) and a standard drug group (e.g., indomethacin, 10 mg/kg).
-
One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at 0, 1, 2, 3, and 4 hours post-carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
-
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the mechanisms of action and experimental designs provide a clearer understanding of the research.
Caption: Putative anti-inflammatory mechanism of Russelioside B.
Caption: General experimental workflow for in vivo bioactivity studies.
This compound: An Enigma in Bioactivity Research
Despite exhaustive searches of scientific databases and chemical repositories, no peer-reviewed articles or substantive reports detailing the biological activity of this compound could be located. While a CAS number (154836-34-7) for this compound exists, this identification is not associated with any published experimental data on its pharmacological effects.
The lack of information could be attributed to several factors:
-
Novelty: this compound may be a very recently isolated or synthesized compound with research yet to be published.
-
Obscurity: It might be a compound that has been isolated but has not been the subject of significant biological investigation.
-
Nomenclature: There is a possibility of a misspelling or an alternative naming convention being used in the literature.
Russelioside B stands out as a promising natural compound with a well-documented and diverse range of biological activities, including anti-diabetic, anti-obesity, anti-inflammatory, anti-arthritic, antibacterial, and cytotoxic effects. The available data, supported by established experimental protocols, provides a solid foundation for further preclinical and potentially clinical development.
In stark contrast, the scientific landscape is silent on the bioactivity of this compound. Consequently, a direct comparative study between Russelioside B and this compound is not feasible at this time. Future research that successfully isolates and characterizes the pharmacological properties of this compound will be essential to enable such a comparison. Until then, Russelioside B remains the compound of interest with a significant body of evidence supporting its therapeutic potential. Researchers are encouraged to focus on the promising avenues that Russelioside B presents while remaining vigilant for any emerging data on this compound.
"Assessing the synergistic effects of Rubelloside B with other compounds"
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic therapeutic strategies is a cornerstone of modern drug development. One promising avenue is the use of combination therapies, where the interaction of two or more compounds produces a therapeutic effect greater than the sum of their individual effects—a phenomenon known as synergy.[1] This guide provides a comprehensive overview of the methodologies used to assess synergistic effects, using hypothetical data for a compound of interest, "Rubelloside B," in combination with established therapeutic agents. While specific experimental data on the synergistic effects of this compound is not available in the public domain based on current literature searches, this guide serves as a practical framework for researchers looking to evaluate the potential of novel compounds in combination therapies.
The Principle of Synergy in Drug Development
Synergistic interactions are highly sought after in pharmacology as they can lead to several clinical advantages. These include the potential for dose reduction of individual agents, which can minimize toxicity and adverse side effects.[1][2] Furthermore, synergistic combinations can enhance therapeutic efficacy, overcome drug resistance, and broaden the spectrum of activity.[2][3] The concept of synergy is particularly relevant in oncology, where combination chemotherapy is a standard of care.[4]
Experimental Methodologies for Assessing Synergy
A quantitative assessment is crucial to determine whether the observed effect of a drug combination is synergistic, additive (the combined effect is equal to the sum of individual effects), or antagonistic (the combined effect is less than the sum of individual effects).
The Combination Index (CI) Method
The Chou-Talalay method, which calculates a Combination Index (CI), is a widely used quantitative method for assessing drug interactions. The CI is a measure of the nature of the interaction between two or more drugs. The interpretation of the CI value is as follows:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
This method is based on the median-effect equation and allows for the determination of synergy over a range of effect levels.
Experimental Protocol: In Vitro Synergy Assessment
The following is a detailed protocol for a typical in vitro experiment to assess the synergistic effects of a novel compound, such as this compound, with a conventional chemotherapeutic agent, such as Doxorubicin, on a cancer cell line.
Objective: To determine the in vitro synergistic, additive, or antagonistic effects of this compound and Doxorubicin on the proliferation of MCF-7 breast cancer cells.
Materials:
-
MCF-7 breast cancer cell line
-
This compound (Compound A)
-
Doxorubicin (Compound B)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and Doxorubicin in DMSO. Create serial dilutions of each drug in the cell culture medium.
-
Single-Agent Treatment: To determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug, treat the cells with increasing concentrations of this compound and Doxorubicin separately.
-
Combination Treatment: Treat the cells with combinations of this compound and Doxorubicin at a constant ratio (e.g., based on their IC50 values) or at various non-constant ratio combinations. Include untreated and single-agent controls.
-
Incubation: Incubate the treated cells for 72 hours.
-
MTT Assay: After incubation, add MTT solution to each well and incubate for 4 hours. The viable cells will convert MTT to formazan crystals.
-
Data Acquisition: Dissolve the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 values for this compound and Doxorubicin alone and in combination.
-
Use software such as CompuSyn to calculate the Combination Index (CI) values for the drug combinations at different effect levels (e.g., Fa = 0.5, 0.75, 0.9).
-
Quantitative Data Presentation
The following tables present hypothetical data from an in vitro synergy study between this compound and Doxorubicin on MCF-7 cells.
Table 1: Single-Agent Cytotoxicity
| Compound | IC50 (µM) |
| This compound | 15.2 |
| Doxorubicin | 0.8 |
Table 2: Combination Index (CI) Values for this compound and Doxorubicin Combination
| Fraction Affected (Fa) | Combination Ratio (this compound : Doxorubicin) | CI Value | Interaction |
| 0.50 | 20:1 | 0.75 | Synergism |
| 0.75 | 20:1 | 0.62 | Synergism |
| 0.90 | 20:1 | 0.51 | Strong Synergism |
| 0.50 | 10:1 | 0.88 | Slight Synergism |
| 0.75 | 10:1 | 0.79 | Synergism |
| 0.90 | 10:1 | 0.71 | Synergism |
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for illustrating complex experimental processes and biological mechanisms.
Experimental workflow for in vitro synergy assessment.
A synergistic interaction often arises from the compounds affecting multiple nodes within a signaling pathway or acting on convergent pathways.
Hypothetical signaling pathway showing dual inhibition.
Conclusion
The assessment of synergistic effects is a critical step in the preclinical development of combination therapies. While this guide provides a framework for such an assessment, it is important to note that specific experimental data on the synergistic interactions of this compound with other compounds are not currently available in the published literature. The principles and methodologies outlined here, however, offer a robust starting point for researchers to explore the potential of this compound and other novel compounds in synergistic combination therapies, which could ultimately lead to more effective and safer treatments for a variety of diseases.
References
- 1. Synergy of BID with doxorubicin in the killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The combination of cisplatin and vinorelbine with concurrent thoracic radiation therapy for locally advanced stage IIIA or IIIB non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Herbal interactions with anticancer drugs: mechanistic and clinical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Rubelloside B: A Guide for Laboratory Professionals
I. Hazard Assessment and Classification
The first step in the safe disposal of any chemical is a thorough hazard assessment. In the absence of a specific Safety Data Sheet (SDS) for Rubelloside B, it should be treated as a potentially hazardous substance. This involves evaluating its properties against established hazard criteria. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[1]
General Hazard Classification for Unknown or Novel Compounds:
When specific data is unavailable, a compound should be handled with caution. Below is a table summarizing potential hazard classifications that should be considered for a research chemical like this compound until a formal assessment is conducted.
| Hazard Characteristic | Description | EPA Hazardous Waste Code (if applicable) |
| Ignitability | Liquids with a flash point < 60°C, or solids that can cause fire through friction. | D001[2] |
| Corrosivity | Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that can corrode steel. | D002[2] |
| Reactivity | Substances that are unstable, react violently with water, or can generate toxic gases. | D003[2] |
| Toxicity | Harmful or fatal if ingested or absorbed, or if it leaches toxic constituents into the environment. | D004 - D043[2] |
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for a formal hazardous waste determination.
II. Step-by-Step Disposal Protocol
The following protocol outlines a general procedure for the disposal of this compound waste. This workflow is designed to ensure safety and compliance with general hazardous waste regulations.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including:
-
Safety goggles (or a face shield in combination with goggles)[3]
-
Chemical-resistant gloves
-
A lab coat or apron[3]
2. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed by a qualified chemist or your institution's EHS department.[4]
-
Segregate waste into solid and liquid containers as appropriate.
3. Waste Collection and Labeling:
-
Collect all this compound waste in a designated, leak-proof, and compatible container.[4]
-
The container must be in good condition, with no leaks or cracks.[4]
-
Keep the container closed except when adding waste.[4]
-
Label the container clearly with the words "Hazardous Waste" and the full chemical name, "this compound".[4] Do not use abbreviations.[4]
-
Indicate the approximate concentration and quantity of the waste.
4. Storage:
-
Store the waste container in a designated and secure hazardous waste accumulation area.
-
Ensure the storage area is well-ventilated.
-
Store in secondary containment to prevent spills.[4]
5. Disposal Request:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[4]
-
Provide them with all necessary information about the waste stream.
6. Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before disposal.
-
Triple-rinse the container with a suitable solvent capable of removing the chemical residue.[4]
-
Collect the rinsate as hazardous waste.[4]
-
After decontamination, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[5]
III. Emergency Procedures
In the event of a spill or exposure, follow these immediate safety measures:
-
Skin Contact: Wash the affected area immediately with soap and plenty of water.[6]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[6]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[6]
For any significant spill, evacuate the area and contact your institution's emergency response team.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: this compound Disposal Workflow
This guide provides a framework for the safe and compliant disposal of this compound. Always prioritize safety and consult with your institution's EHS professionals to ensure adherence to all applicable regulations.
References
- 1. fishersci.com [fishersci.com]
- 2. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 3. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
Essential Safety and Logistical Information for Handling Rubelloside B
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Rubelloside B, a cardiac glycoside, is paramount. Due to its potential toxicity, stringent adherence to safety protocols is necessary to minimize exposure risk and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, for handling this compound.
Hazard Identification and Risk Assessment
This compound belongs to the class of cardiac glycosides, which are known to be potent toxins.[1][2] These compounds can exert significant physiological effects, primarily by inhibiting the sodium-potassium ATPase pump in cardiac muscle cells.[2][3] Acute or chronic exposure can lead to cardiac arrhythmias and other severe health issues.[3] Therefore, a thorough risk assessment must be conducted before any handling of this compound.
Summary of Hazards:
| Hazard Class | Description | Primary Route of Exposure |
| Acute Toxicity | Potentially harmful if ingested, inhaled, or absorbed through the skin. | Ingestion, Inhalation, Skin Contact |
| Target Organ Toxicity | Primarily affects the cardiovascular system. | Systemic |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Specifications and Best Practices |
| Hands | Double-gloving with nitrile gloves. | Inspect gloves for any signs of damage before use. Change gloves frequently, and immediately after any suspected contact. |
| Body | A disposable, long-sleeved, and back-closing laboratory coat. | Ensure the lab coat is fully buttoned. Do not wear outside of the designated laboratory area. |
| Eyes/Face | Chemical splash goggles and a face shield. | Goggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes. |
| Respiratory | A NIOSH-approved respirator (e.g., N95 or higher). | Required when handling the powder form to prevent inhalation of aerosolized particles. Fit-testing is essential. |
| Feet | Closed-toe, non-perforated shoes. | Shoes should be made of a non-absorbent material. |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.
Caption: Operational workflow for safely handling this compound.
Spill Management Plan
In the event of a spill, a clear and immediate response is crucial to contain the contamination and protect personnel.
Caption: Immediate response plan for a this compound spill.
Spill Kit Contents:
| Item | Quantity | Purpose |
| Absorbent pads/granules | Sufficient to contain the maximum expected spill | Absorb liquid spills |
| Chemical-resistant bags | Multiple | For disposal of contaminated materials |
| Forceps/tongs | 1 set | To handle contaminated sharps |
| Decontaminating solution (e.g., 10% bleach) | 1 bottle | To neutralize and clean the spill area |
| "Hazardous Waste" labels | Several | To properly label waste containers |
| Copy of the spill procedure | 1 | For quick reference |
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
Waste Segregation and Disposal:
| Waste Type | Container | Disposal Procedure |
| Contaminated Solids (gloves, lab coats, absorbent materials) | Labeled, sealed, and puncture-resistant hazardous waste container. | Arrange for pickup and disposal by a certified hazardous waste management company. |
| Contaminated Sharps (needles, pipette tips) | Labeled, puncture-proof sharps container. | Follow institutional guidelines for sharps disposal, ensuring it is handled as hazardous chemical waste. |
| Unused this compound | Original or a compatible, sealed, and clearly labeled container. | Dispose of as hazardous chemical waste through a certified vendor. Do not pour down the drain. |
| Contaminated Liquid Waste | Labeled, leak-proof, and chemically compatible container. | Collect all liquid waste and dispose of it through the hazardous waste management program. |
By implementing these comprehensive safety and logistical procedures, research facilities can significantly mitigate the risks associated with handling the potent cardiac glycoside, this compound, fostering a secure environment for scientific advancement.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
